N-[4-(2-oxopropyl)phenyl]acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-oxopropyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)7-10-3-5-11(6-4-10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNIWZCURZHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513725 | |
| Record name | N-[4-(2-Oxopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4173-84-6 | |
| Record name | N-[4-(2-Oxopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a multi-step synthesis of N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest in pharmaceutical research, starting from the readily available 4-aminoacetophenone. The described synthetic route involves a four-step process: protection of the primary amine, a Darzens condensation to extend the carbon chain, subsequent hydrolysis and decarboxylation to form the ketone, and a final deprotection step to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in the successful replication and optimization of this synthesis.
Synthetic Strategy Overview
The synthesis commences with the protection of the amino group of 4-aminoacetophenone as an acetamide. This is crucial to prevent side reactions during the subsequent carbon-carbon bond-forming step. The resulting N-(4-acetylphenyl)acetamide then undergoes a Darzens condensation with ethyl chloroacetate to form a glycidic ester. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired 2-oxopropyl side chain. The final step involves the deprotection of the acetamide to furnish the target compound, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-acetylphenyl)acetamide (Protection)
This step involves the acetylation of the primary amino group of 4-aminoacetophenone to prevent its reaction in the subsequent Darzens condensation.
Protocol:
-
In a 250 mL round-bottom flask, suspend 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of deionized water.
-
While stirring, add 10.2 mL (0.108 mol) of acetic anhydride to the suspension.
-
Heat the mixture to 80 °C with continuous stirring for 15 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-acetylphenyl)acetamide.
-
Dry the product in a vacuum oven.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| 4-Aminoacetophenone | 135.17 | 13.5 g | 0.1 | - |
| Acetic Anhydride | 102.09 | 10.2 mL | 0.108 | - |
| N-(4-acetylphenyl)acetamide | 177.20 | - | - | ~90 |
Step 2: Synthesis of Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate (Darzens Condensation)
The Darzens condensation is a key carbon-carbon bond-forming reaction that creates the epoxide ring and extends the carbon chain.
Protocol:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 17.7 g (0.1 mol) of N-(4-acetylphenyl)acetamide and 200 mL of dry benzene.
-
To this stirred suspension, add 12.3 g (0.1 mol) of ethyl chloroacetate.
-
Cool the mixture to 15-20 °C using an ice bath.
-
Over a period of 2 hours, add 4.7 g (0.12 mol) of finely pulverized sodium amide in portions. A strong exothermic reaction with the evolution of ammonia will be observed. Maintain the temperature between 15-20 °C.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Pour the reaction mixture onto 500 g of crushed ice with manual stirring.
-
Separate the organic layer and extract the aqueous layer with 100 mL of benzene.
-
Combine the organic layers and wash with three 150 mL portions of water.
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude glycidic ester.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| N-(4-acetylphenyl)acetamide | 177.20 | 17.7 g | 0.1 | - |
| Ethyl chloroacetate | 122.55 | 12.3 g | 0.1 | - |
| Sodium Amide | 39.01 | 4.7 g | 0.12 | - |
| Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate | 263.29 | - | - | ~60-70 |
Step 3: Synthesis of this compound (Hydrolysis & Decarboxylation)
This step transforms the glycidic ester into the desired ketone through hydrolysis to a glycidic acid followed by decarboxylation.
Protocol:
-
To a solution of 11.2 g (0.2 mol) of potassium hydroxide in 100 mL of 95% ethanol and 20 mL of water, add the crude ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate from the previous step.
-
Reflux the mixture for 4 hours to ensure complete hydrolysis of the ester.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidified solution to approximately 60-70 °C to promote decarboxylation, which is observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent/Product | Molecular Weight ( g/mol ) | Starting Material Moles | Yield (%) |
| Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate | 263.29 | ~0.06-0.07 | - |
| Potassium Hydroxide | 56.11 | 0.2 | - |
| This compound | 191.23 | - | ~70-80 |
Step 4: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group to yield the target primary amine. Both acidic and basic hydrolysis conditions are provided.
Acidic Hydrolysis Protocol:
-
Reflux the this compound obtained from the previous step in a mixture of ethanol and 6 M hydrochloric acid (1:1 v/v) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Basic Hydrolysis Protocol:
-
Reflux the this compound in a solution of 10% aqueous sodium hydroxide in ethanol for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
| Reagent/Product | Molecular Weight ( g/mol ) | Starting Material Moles | Yield (%) |
| This compound | 191.23 | Varies | ~80-90 |
| N-[4-(2-oxopropyl)phenyl]amine | 149.19 | - | - |
Reaction Pathway
The following diagram illustrates the chemical transformations occurring throughout the synthesis.
Caption: Chemical transformations in the synthesis of this compound.
This comprehensive guide provides a robust framework for the synthesis of this compound. The detailed protocols and supporting data are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
In-depth Technical Guide: N-[4-(2-oxopropyl)phenyl]acetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-oxopropyl)phenyl]acetamide, a derivative of acetamide, presents a molecule of interest for further scientific investigation. This technical guide provides a summary of its known chemical and physical properties. However, it is important to note that publicly available information regarding its specific experimental protocols, detailed spectral analyses, and biological activity is limited at the time of this publication. This document serves as a foundational reference, compiling the available data and identifying areas for future research.
Chemical Identity and Properties
This compound is an organic compound featuring a central phenyl ring substituted with both an acetamide group and a 2-oxopropyl group.
General Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 4173-84-6 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
Physicochemical Properties
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature. However, a plausible synthetic route can be proposed based on established chemical reactions. The synthesis would likely involve two key steps:
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Synthesis of the precursor, 4-aminophenylacetone.
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Acetylation of the amino group of 4-aminophenylacetone.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental optimization.
Figure 1. Proposed two-step synthesis of this compound.
Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in public databases. Such data would be invaluable for the unambiguous identification and characterization of the compound.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. This represents a significant knowledge gap and a key area for future investigation.
Future Research Directions
Given the lack of biological data, a logical workflow for investigating the potential bioactivity of this compound is proposed.
Figure 2. A general workflow for the investigation of the biological activity of a novel compound.
Conclusion and Outlook
This compound is a chemical entity for which basic identifying information is available. However, a thorough understanding of its chemical, physical, and biological properties is hampered by a lack of published experimental data. The scientific community is encouraged to undertake further research to synthesize and characterize this compound, and to explore its potential biological activities. The proposed synthetic route and biological investigation workflow provide a framework for such future studies. This would not only contribute to the fundamental knowledge of acetamide derivatives but also potentially uncover novel therapeutic applications.
Technical Guide: An In-depth Analysis of N-[4-(2-oxopropyl)phenyl]acetamide and Its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the chemical compound N-[4-(2-oxopropyl)phenyl]acetamide. Extensive database searches, including chemical repositories and supplier catalogs, did not yield a specific CAS number or any published technical data for this exact molecule. Therefore, this guide provides a comprehensive overview of the most structurally similar compounds for which scientific information is available: N-(4-((2-Oxopropyl)thio)phenyl)acetamide and N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide . The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis, properties, and potential biological activities of related chemical structures.
Introduction to Phenylacetamide Derivatives
Phenylacetamide derivatives are a broad class of organic compounds that feature a phenyl ring and an acetamide group. This scaffold is present in numerous biologically active molecules and pharmaceuticals. The versatility of this chemical structure allows for a wide range of substitutions on the phenyl ring, leading to diverse pharmacological properties. Derivatives of this class have been investigated for a variety of applications, including their potential as antimicrobial, antioxidant, and anti-inflammatory agents[1][2]. The introduction of different functional groups can significantly influence the compound's biological activity and pharmacokinetic profile.
Physicochemical Properties of this compound Analogs
While no specific data exists for this compound, the properties of two of its closest analogs are detailed below. These compounds share the core 4-acetamidophenyl and 2-oxopropyl moieties, with the key difference being the linker between the phenyl ring and the oxopropyl group.
| Property | N-(4-((2-Oxopropyl)thio)phenyl)acetamide | N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide |
| CAS Number | 99855-16-0 | 855444-68-7 |
| Molecular Formula | C₁₁H₁₃NO₂S | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 223.29 g/mol | 236.22 g/mol |
| Appearance | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the target compound are not available. However, based on general organic chemistry principles and published syntheses of related acetamide derivatives, a hypothetical synthetic pathway can be proposed. Furthermore, the synthesis of related N-phenylacetamide derivatives has been documented.
Hypothetical Synthesis of this compound
A plausible synthetic route could involve the Friedel-Crafts acylation of acetanilide (N-phenylacetamide) with chloroacetone, followed by a reaction to introduce the ketone functionality.
Workflow for a Generic Phenylacetamide Synthesis:
Below is a generalized workflow for the synthesis of N-phenylacetamide derivatives, which could be adapted for the target molecule.
Caption: A generalized two-step synthesis workflow for N-phenylacetamide derivatives.
Synthesis of N-(4-((2-Oxopropyl)thio)phenyl)acetamide
A common method for synthesizing thioether compounds involves the reaction of a thiol with an alkyl halide. In this case, 4-acetamidothiophenol could be reacted with chloroacetone in the presence of a base to yield the desired product.
Experimental Protocol:
-
Preparation of the Thiolate: Dissolve 4-acetamidothiophenol in a suitable solvent such as ethanol or DMF. Add a base, for example, sodium ethoxide or sodium hydride, to deprotonate the thiol and form the more nucleophilic thiolate.
-
Nucleophilic Substitution: To the solution of the thiolate, add chloroacetone dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Synthesis of N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide
The synthesis of this nitro-derivative would likely start from a nitrated precursor. A possible route involves the nitration of a suitable acetanilide derivative followed by the introduction of the 2-oxopropyl side chain.
Experimental Protocol:
-
Nitration: N-phenylacetamide can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to primarily yield the para-nitro isomer, N-(4-nitrophenyl)acetamide[3].
-
Further Functionalization: Subsequent steps would be required to introduce the 2-oxopropyl group at the desired position and the additional nitro group. These steps could involve multi-step synthesis pathways that are specific to the target molecule's substitution pattern. The synthesis of N-(4-nitrophenyl) acetamide is an exothermic reaction that requires careful temperature control[3].
Biological Activity and Signaling Pathways
While no specific biological data exists for this compound or its direct thio- and nitro-analogs, the broader class of phenylacetamide derivatives has been studied for various biological activities.
-
Antimicrobial Activity: Many N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, derivatives containing a thiazole moiety have shown promising in vitro activity against several bacterial strains[4]. The introduction of nitro groups has also been a strategy in the development of antimicrobial agents[5][6].
-
Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have been reported to possess antioxidant and potential anti-inflammatory properties[1][2]. Their antioxidant activity is often evaluated by their ability to scavenge free radicals.
-
Other Activities: Various other biological activities have been reported for this class of compounds, including α-glucosidase inhibition and potential applications as anticoagulants[7][8].
Potential Signaling Pathway Involvement:
Given the anti-inflammatory properties of some related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling pathways. A simplified, hypothetical signaling pathway is depicted below.
Caption: A hypothetical anti-inflammatory signaling pathway possibly modulated by phenylacetamide derivatives.
Conclusion
While a direct characterization of this compound is not available in the current scientific literature, this guide provides a comprehensive overview of its closely related analogs, N-(4-((2-Oxopropyl)thio)phenyl)acetamide and N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide. The information on their physicochemical properties, along with potential synthetic routes and the known biological activities of the broader phenylacetamide class, offers a solid foundation for researchers. Future studies are warranted to synthesize and characterize the title compound to fully elucidate its chemical and biological properties. This could potentially lead to the discovery of novel compounds with interesting pharmacological profiles.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. jcbsc.org [jcbsc.org]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
An In-depth Technical Guide on N-[4-(2-oxopropyl)phenyl]acetamide and Related Compounds
Researchers, scientists, and drug development professionals often encounter novel chemical structures. This guide addresses the chemical identity and available data for N-[4-(2-oxopropyl)phenyl]acetamide and its closely related analogues, providing a comparative analysis of their properties.
Identification of this compound
A comprehensive search of chemical databases, including PubChem and ChemSpider, for "this compound" and its synonym "4-acetamidophenylacetone" did not yield a specific entry for this compound. This suggests that the compound may not be well-documented under these names or may be a novel structure.
The systematic IUPAC name for the requested compound, based on its structure, is This compound .
Chemical Structure:
(Structure of this compound)
Due to the lack of specific information for this compound, this guide will focus on closely related, well-documented compounds to provide a useful comparative context for researchers. The primary analogues identified are:
-
N-[4-(1-oxopropyl)phenyl]acetamide : An isomer with a propionyl group instead of a 2-oxopropyl group.
-
N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide : A nitro-substituted derivative.
Comparative Analysis of Related Compounds
To facilitate research and potential experimental design, the following tables summarize the available chemical data for the identified analogues.
Table 1: Chemical Identification
| Compound Name | IUPAC Name | CAS Number |
| N-[4-(1-oxopropyl)phenyl]acetamide | N-(4-propanoylphenyl)acetamide | 16960-49-9 |
| N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide | N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide | 855444-68-7[1][2] |
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-[4-(1-oxopropyl)phenyl]acetamide | C11H13NO2 | 191.23 |
| N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide | C11H12N2O4 | 236.22[1] |
IUPAC Name and Structure of Analogues
N-[4-(1-oxopropyl)phenyl]acetamide
-
IUPAC Name: N-(4-propanoylphenyl)acetamide
-
Synonyms: 4'-Acetamidopropiophenone, p-Acetamidopropiophenone
Chemical Structure:
(Structure of N-[4-(1-oxopropyl)phenyl]acetamide)
N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide
-
IUPAC Name: N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide
Chemical Structure:
(Structure of N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide)
Experimental Protocols and Further Research
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in this compound would need to develop a synthetic route, likely starting from 4-aminoacetophenone or a related precursor.
A potential synthetic approach could involve the acylation of the amino group of a suitable precursor, followed by the introduction of the 2-oxopropyl side chain. The choice of specific reagents and reaction conditions would require careful consideration and experimental optimization.
Signaling Pathways and Biological Activity
There is no information available regarding the biological activity or associated signaling pathways for this compound. Any investigation into its pharmacological properties would be considered novel research.
Logical Workflow for Characterization
For researchers embarking on the study of this compound, a logical experimental workflow is proposed.
While a detailed technical guide on this compound cannot be provided due to the absence of its documentation in major chemical databases, this guide offers a starting point for researchers by presenting data on its closest structural analogues. The provided IUPAC names, structures, and comparative data tables can aid in the design of synthetic routes and the prediction of physicochemical properties. Any further investigation into this compound would represent a novel contribution to the field of chemistry.
References
Technical Guide: Determining the Solubility of N-[4-(2-oxopropyl)phenyl]acetamide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-(2-oxopropyl)phenyl]acetamide is a compound of interest in various fields of chemical and pharmaceutical research. A fundamental physicochemical property that underpins its utility and application is its solubility in different organic solvents. Solubility data is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Physicochemical Properties and Solubility Considerations
The solubility of a compound is governed by its molecular structure and the properties of the solvent. Key factors influencing the solubility of this compound include:
-
Polarity: The presence of both polar (acetamide, ketone) and non-polar (phenyl ring, propyl group) moieties suggests that its solubility will vary significantly across solvents of different polarities. The principle of "like dissolves like" is a useful starting point for solvent selection.
-
Hydrogen Bonding: The acetamide group can act as both a hydrogen bond donor and acceptor, potentially leading to favorable interactions with protic solvents.
-
Molecular Size: The relatively moderate molecular weight of this compound suggests it should be soluble in a range of common organic solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Materials and Equipment:
-
This compound (pure solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison. The following table provides a template for recording experimental results.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Ethyl Acetate | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Toluene | 25 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a standardized framework for the experimental determination of the solubility of this compound in various organic solvents. Adherence to these protocols will enable researchers to generate high-quality, reliable data essential for the advancement of their research and development activities. While pre-existing data is scarce, the methodologies outlined herein provide a clear path to obtaining this critical physicochemical parameter.
N-[4-(2-oxopropyl)phenyl]acetamide: A Biomarker of Acetaminophen-Induced Hepatotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-[4-(2-oxopropyl)phenyl]acetamide, more commonly known in the scientific literature as acetaminophen-cysteine (APAP-CYS) adducts, serves as a critical biomarker for acetaminophen (APAP) exposure and its associated hepatotoxicity. This molecule is not an active pharmaceutical ingredient but rather a product of the metabolic activation of acetaminophen. When acetaminophen is taken in therapeutic doses, it is primarily metabolized through safe glucuronidation and sulfation pathways. However, in cases of overdose or in individuals with compromised liver function, a greater proportion of acetaminophen is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2]
NAPQI is normally detoxified by conjugation with glutathione (GSH).[2] When GSH stores are depleted, NAPQI covalently binds to cellular macromolecules, particularly cysteine residues on proteins, forming APAP-CYS adducts.[2][3] The formation of these adducts is considered an initiating event in the cascade of cellular damage that leads to liver injury.[3] The presence and concentration of APAP-CYS adducts in the blood are therefore a direct indicator of NAPQI formation and can be used to diagnose acetaminophen-induced liver injury, even when acetaminophen itself is no longer detectable.[2][4]
This technical guide provides a comprehensive overview of the formation, mechanism of action (as a biomarker of toxicity), and detection of this compound. It includes quantitative data from clinical studies, detailed experimental protocols for its measurement, and visual diagrams of the relevant biochemical pathways and analytical workflows.
Formation of this compound
The formation of this compound is a direct consequence of the metabolic toxification of acetaminophen.
Metabolic Pathway of Acetaminophen
The metabolic processing of acetaminophen occurs primarily in the liver and can be summarized in the following pathways:
-
Glucuronidation and Sulfation: At therapeutic doses, the majority of acetaminophen is conjugated with glucuronic acid and sulfate, forming non-toxic, water-soluble compounds that are readily excreted by the kidneys.[2]
-
CYP450-mediated Oxidation: A smaller fraction of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1 and CYP1A2) to form the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2]
The following diagram illustrates the metabolic pathways of acetaminophen.
Role of Glutathione Depletion
Glutathione (GSH), a tripeptide containing a cysteine residue, is a crucial cellular antioxidant that plays a key role in detoxifying NAPQI.[2] Under normal conditions, NAPQI rapidly reacts with GSH to form a harmless conjugate that is subsequently excreted. However, during an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased production of NAPQI. This surge in NAPQI formation can overwhelm and deplete the liver's GSH stores.[2] Once GSH is depleted, the highly reactive NAPQI is free to bind to other cellular molecules.
Formation of Protein Adducts
With GSH stores exhausted, NAPQI covalently binds to the sulfhydryl groups of cysteine residues on a variety of cellular proteins, forming this compound adducts.[2][3] This protein modification is a critical event in the initiation of cellular injury, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[3] The damaged liver cells then release these adducted proteins into the bloodstream, where they can be detected.[1][3]
Mechanism of Action: A Biomarker Perspective
This compound itself is not considered to have a direct pharmacological mechanism of action in the traditional sense. Its significance lies in its role as a specific and sensitive biomarker of acetaminophen-induced liver injury.
Indicator of NAPQI Formation
The presence of APAP-CYS adducts in the blood is direct evidence that acetaminophen has been metabolized to the toxic intermediate NAPQI, and that this has occurred to an extent that has overwhelmed the protective capacity of glutathione.
Correlation with Hepatotoxicity
Numerous studies have demonstrated a strong correlation between the concentration of circulating APAP-CYS adducts and the severity of acetaminophen-induced liver injury. Higher adduct levels are associated with increased levels of liver enzymes such as alanine aminotransferase (ALT), a marker of liver damage.[1][2]
The following table summarizes key quantitative data from studies on APAP-CYS concentrations.
| Study Population | Acetaminophen Dose | Peak APAP-CYS Concentration (nmol/mL or µmol/L) | Associated Clinical Findings | Reference |
| Healthy Subjects | Therapeutic (4 g/day ) | Mean peak of ~0.1 µmol/L; one subject reached 1.0 nmol/mL | Generally well below the threshold for hepatotoxicity. | [1][5] |
| Overdose Patients with Hepatotoxicity (ALT > 1000 IU/L) | Overdose | > 1.1 nmol/mL | A concentration >1.1 nmol/mL has a high sensitivity for identifying patients with significant liver injury. | [1][5] |
| Overdose Patients without Toxicity (Treated with N-acetylcysteine) | Overdose | Low to undetectable | Early administration of N-acetylcysteine prevents significant adduct formation. | [4] |
| Patients with Liver Failure of Unknown Cause | Unknown | Elevated levels in a subset of patients | Used to retrospectively diagnose acetaminophen toxicity. | [5] |
Experimental Protocols
The standard method for the quantification of this compound (APAP-CYS) in biological samples involves protein digestion followed by analysis using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
Sample Preparation and Protein Adduct Assay
The following protocol is a generalized procedure based on methodologies described in the literature.[1]
1. Sample Collection and Storage:
-
Collect whole blood in serum separator tubes.
-
Centrifuge to separate serum.
-
Store serum samples at -80°C until analysis.
2. Gel Filtration:
-
Process serum samples through a gel filtration column to separate proteins from smaller molecules.
3. Protein Digestion:
-
Subject the protein fraction to enzymatic digestion (e.g., using pronase) to break down the proteins into their constituent amino acids, releasing the APAP-CYS adduct.
4. HPLC with Electrochemical Detection (HPLC-EC):
-
Analyze the digested sample using HPLC to separate the APAP-CYS from other amino acids and components.
-
Detect and quantify the APAP-CYS using an electrochemical detector, which is highly sensitive for this compound.
5. Quantification:
-
Calculate the concentration of APAP-CYS in the original serum sample based on a standard curve generated with known concentrations of APAP-CYS. The final concentrations are typically reported as nmol of APAP-CYS per mL of serum.[1]
The following diagram outlines the experimental workflow for APAP-CYS adduct analysis.
Conclusion
This compound, or APAP-CYS, is a pivotal biomarker in the study and clinical management of acetaminophen-induced hepatotoxicity. Its formation is a direct result of the bioactivation of acetaminophen to the toxic metabolite NAPQI and the subsequent depletion of cellular glutathione stores. The quantification of APAP-CYS adducts in serum provides a specific and sensitive method for diagnosing acetaminophen overdose, assessing the risk of liver injury, and understanding the mechanisms of drug-induced hepatotoxicity. The methodologies for its detection are well-established, providing researchers and clinicians with a valuable tool for both basic science investigation and clinical diagnostics.
References
- 1. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sourcing and synthesis of N-[4-(2-oxopropyl)phenyl]acetamide, a valuable building block in pharmaceutical and chemical research. Due to its limited commercial availability, this guide focuses on viable synthetic routes from readily available starting materials, presenting detailed experimental protocols and sourcing information for key precursors.
Starting Material Sourcing
Table 1: Commercial Suppliers for Key Starting Materials
| Starting Material | Supplier Examples | Purity/Grade |
| Acetanilide | Sigma-Aldrich, Thermo Fisher Scientific, Jinan Andechem Company Limited, Shandong Rhine River International Trade Co., Ltd., Sichuan Zhonghongda Technology Co., Ltd., Glanbia Nutritionals, Inc., Nitrochemie Aschau GmbH, OQEMA AG, KHBoddin GmbH, Hebei Chuanghai Biotechnology Co., Ltd, Henan Tianfu Chemical Co.,Ltd., Hefei TNJ Chemical Industry Co.,Ltd., Jinan Finer Chemical Co., Ltd, PerkinElmer Inc., SAE Manufacturing Specialties Corp, EA Consumables, Kishida Chemical Co.,Ltd., Chem Service, Inc., MilliporeSigma[1][2][3][4][5] | Various grades available, from technical to high purity (e.g., 99%+) |
| 4-Aminoacetophenone | Sigma-Aldrich, Otto Chemie Pvt. Ltd., CDH Fine Chemical, VIVAN Life Sciences, Carl ROTH[6][7][8][9][10] | Typically available in high purity (e.g., 99%+)[6][7][10] |
Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound are presented below. Both routes commence with the Friedel-Crafts acylation of acetanilide to produce the key intermediate, N-(4-acetylphenyl)acetamide.
Synthesis of Intermediate: N-(4-acetylphenyl)acetamide
The initial step involves the Friedel-Crafts acylation of acetanilide. This reaction introduces an acetyl group onto the para-position of the phenyl ring.
Caption: Synthesis of N-(4-acetylphenyl)acetamide via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Acetanilide [11]
-
To a stirred suspension of acetanilide (1.0 eq.) in a suitable solvent such as dichloromethane or nitrobenzene, add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq.) portion-wise at 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford N-(4-acetylphenyl)acetamide.
Route A: Willgerodt-Kindler Reaction Followed by Hydrolysis
This route utilizes the Willgerodt-Kindler reaction to convert the acetyl group of the intermediate into a thioamide, which is subsequently hydrolyzed to the desired 2-oxopropyl group.[1][2]
Caption: Route A: Willgerodt-Kindler reaction and subsequent hydrolysis.
Experimental Protocol: Willgerodt-Kindler Reaction [1][2][9]
-
In a round-bottom flask, combine N-(4-acetylphenyl)acetamide (1.0 eq.), elemental sulfur (2.0-3.0 eq.), and morpholine (3.0-5.0 eq.).
-
Heat the mixture to reflux (typically 120-140 °C) for several hours (4-24 h). The reaction can also be performed under microwave irradiation to reduce reaction times.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and treat it with an appropriate workup procedure, which may involve dilution with an organic solvent and washing with acidic and basic solutions to remove excess reagents.
-
The crude thioamide product can be purified by recrystallization or column chromatography.
Experimental Protocol: Hydrolysis of Thioamide
Note: The hydrolysis of thioamides to ketones can be challenging and may require optimization to avoid hydrolysis of the acetamide group. Acidic or basic conditions can be employed.
-
Acidic Hydrolysis: Dissolve the thioamide intermediate in a mixture of a suitable organic solvent (e.g., ethanol, dioxane) and aqueous acid (e.g., 6M H₂SO₄).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.
-
Purify the final product by chromatography.
Route B: α-Halogenation and Malonic Ester Synthesis
This alternative route involves the halogenation of the α-carbon of the acetyl group, followed by a malonic ester synthesis to build the propanone side chain.[3][4][6][7][11]
Caption: Route B: α-Bromination, malonic ester synthesis, and decarboxylation.
Experimental Protocol: α-Bromination of N-(4-acetylphenyl)acetamide [11]
-
To a solution of N-(4-acetylphenyl)acetamide (1.0 eq.) in methanol, add a catalytic amount of active aluminum oxide (Al₂O₃, 10% w/w).
-
Heat the mixture to reflux.
-
Add N-bromosuccinimide (NBS, 1.2 eq.) portion-wise over a short period.
-
Continue refluxing for 10-20 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, add water, and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 2-bromo-N-(4-acetylphenyl)acetamide by column chromatography.
Experimental Protocol: Malonic Ester Synthesis [3][4][6][7]
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.0 eq.) in ethanol.
-
To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.
-
Add the 2-bromo-N-(4-acetylphenyl)acetamide (1.0 eq.) in ethanol to the reaction mixture and heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude malonate adduct is used directly in the next step.
Experimental Protocol: Hydrolysis and Decarboxylation [3][4][6][7]
-
To the crude malonate adduct, add an aqueous solution of a strong acid (e.g., 6M H₂SO₄).
-
Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation.
-
Monitor the evolution of CO₂ to gauge the progress of the decarboxylation.
-
After completion, cool the reaction mixture, neutralize with a base, and extract the final product, this compound, with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 2: Key Reaction Data (Literature and Expected)
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |
| Friedel-Crafts Acylation | Acetanilide | N-(4-acetylphenyl)acetamide | Acetyl Chloride, AlCl₃ | Good to Excellent | 168-170 |
| α-Bromination | N-(4-acetylphenyl)acetamide | 2-Bromo-N-(4-acetylphenyl)acetamide | NBS, Al₂O₃ | High | N/A |
| Malonic Ester Synthesis | 2-Bromo-N-(4-acetylphenyl)acetamide | Diethyl 2-(4-acetamidobenzoyl)malonate | Diethyl Malonate, NaOEt | Moderate to Good | N/A |
| Hydrolysis & Decarboxylation | Diethyl 2-(4-acetamidobenzoyl)malonate | This compound | H₂SO₄ (aq) | Moderate | N/A |
| Willgerodt-Kindler | N-(4-acetylphenyl)acetamide | N-[4-(2-thioxopropyl)phenyl]acetamide | Sulfur, Morpholine | Moderate to Good | N/A |
| Thioamide Hydrolysis | N-[4-(2-thioxopropyl)phenyl]acetamide | This compound | H₂SO₄ (aq) | Variable | N/A |
Conclusion
This technical guide outlines two viable synthetic pathways for the laboratory-scale preparation of this compound. While Route A via the Willgerodt-Kindler reaction is more direct, the hydrolysis of the intermediate thioamide may present challenges. Route B, involving α-halogenation and malonic ester synthesis, offers a more controlled, albeit longer, synthetic sequence. The choice of route will depend on the specific expertise and resources of the research team. The provided experimental protocols, based on established chemical literature, offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should perform their own reaction optimization and characterization to ensure the desired product quality.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. US5041657A - Preparation of aromatic acetamides from aryl methyl ketones - Google Patents [patents.google.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data for N-[4-(2-oxopropyl)phenyl]acetamide (NMR, IR, MS)"
Spectroscopic and Synthetic Overview of N-[4-(2-oxopropyl)phenyl]acetamide and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, publicly available experimental spectroscopic data and a detailed synthesis protocol for this compound are not readily accessible.
However, to provide valuable insights for researchers in this area, this document presents a detailed analysis of the closely related and well-characterized compound, N-(4-acetylphenyl)acetamide . The structural similarity between these compounds allows for a reasonable estimation of their spectroscopic features and potential synthetic routes. This guide also includes standardized experimental protocols for the spectroscopic techniques requested and illustrative diagrams for analytical workflows and a proposed synthetic pathway.
N-(4-acetylphenyl)acetamide serves as a pertinent reference compound, differing from the target molecule only by a single methylene group. The spectroscopic data for N-(4-acetylphenyl)acetamide is well-documented and provides a strong basis for predicting the spectral characteristics of this compound.
Table 1: Summary of Spectroscopic Data for N-(4-acetylphenyl)acetamide
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (δ) | δ 2.15 (s, 3H, -NHCOCH₃), 2.55 (s, 3H, -COCH₃), 7.60 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | δ 24.5 (-NHCOCH₃), 26.5 (-COCH₃), 118.5 (Ar-C), 130.0 (Ar-C), 132.0 (Ar-C), 142.5 (Ar-C), 168.5 (-NHCOCH₃), 197.0 (-COCH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1660 (Ketone C=O stretch), ~1600, 1530 (Aromatic C=C stretch) |
| Mass Spectrometry | m/z | 177 (M⁺), 162, 134, 92, 43 |
Note: The exact values may vary slightly depending on the solvent and instrument used.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the acetylation of 4-aminophenylacetone.
Caption: A proposed synthetic pathway for this compound.
Conclusion
While direct experimental data for this compound is not currently available in the reviewed literature, the provided information on the analogous compound, N-(4-acetylphenyl)acetamide, offers a solid foundation for researchers. The spectroscopic data and general experimental protocols outlined in this guide can be effectively utilized for the characterization and identification of the target molecule and other related compounds. The proposed synthetic route provides a logical starting point for the chemical synthesis of this compound. It is recommended that any future synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity.
Methodological & Application
Application Notes and Protocols for N-acetylation of 4-aminophenylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acetylation of 4-aminophenylacetone to synthesize N-(4-acetylphenyl)acetamide. The primary method described utilizes acetic anhydride as the acetylating agent, a robust and widely adopted procedure for the acylation of aromatic amines. Additionally, alternative green chemistry approaches are presented for comparison. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences or to modify the pharmacological properties of molecules. The product, N-(4-acetylphenyl)acetamide, serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol outlined below is a standard laboratory procedure that can be adapted for various scales of synthesis.
Reaction Scheme
The N-acetylation of 4-aminophenylacetone proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
Chemical Equation:
Experimental Protocols
Method 1: N-acetylation using Acetic Anhydride
This protocol is a conventional and efficient method for the N-acetylation of aromatic amines.
Materials:
-
4-aminophenylacetone
-
Acetic anhydride
-
Aqueous acetic acid solution (e.g., 10-25% by weight)[1]
-
Adsorbent carbon (optional, for decolorization)[1]
-
Ice
-
Water
-
Ethanol
Equipment:
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (if heating is required for an extended period)
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Procedure:
-
Dissolution: Dissolve 4-aminophenylacetone in an aqueous acetic acid solution in a round-bottom flask. If the starting material has color impurities, the solution can be treated with adsorbent carbon and then filtered to decolorize it.[1]
-
Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (approximately 1.0 to 1.2 molar equivalents per mole of the amine) to the stirred solution.[1] The reaction is often exothermic.
-
Reaction: Maintain the reaction mixture at a temperature between 40-100°C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture in an ice-water bath to induce precipitation of the product.[2]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold water and then with a cold 30% ethanol-water mixture to remove unreacted starting materials and byproducts.[2]
-
Drying: Dry the purified N-(4-acetylphenyl)acetamide under reduced pressure or in a drying oven at an appropriate temperature.
Alternative Method: Green Synthesis using Acetonitrile
A more environmentally friendly approach involves using acetonitrile as the acetylating agent in a continuous-flow reactor with a solid catalyst like alumina. This method avoids the use of hazardous reagents like acetic anhydride.[3]
Key Parameters:
-
Acetylating Agent: Acetonitrile[3]
-
Catalyst: Alumina[3]
-
Temperature: Optimal at 200°C[3]
-
Setup: Continuous-flow reactor[3]
This method is particularly suitable for larger-scale production and for laboratories aiming to adopt greener chemical processes.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for N-acetylation Methods
| Parameter | Method 1: Acetic Anhydride | Alternative Method: Acetonitrile |
| Acetylating Agent | Acetic Anhydride | Acetonitrile[3] |
| Solvent | Aqueous Acetic Acid[1] | Acetonitrile[3] |
| Catalyst | None (or acid-catalyzed) | Alumina[3] |
| Temperature | 40 - 100°C[1] | 200°C[3] |
| Reaction Time | Varies (monitor by TLC) | Dependent on flow rate |
| Work-up | Precipitation and filtration[2] | Evaporation/Crystallization |
| Yield | Generally high | Good conversion reported[3] |
Table 2: Physical and Spectroscopic Data for N-(4-acetylphenyl)acetamide
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂[4] |
| Molecular Weight | 177.20 g/mol [4] |
| CAS Registry Number | [2719-21-3][4] |
| Appearance | Pale brown or colorless solid[2] |
| Mass Spectrometry (ESI-MS) | m/z 257 [M+H]⁺ (for a related brominated derivative)[2] |
Mandatory Visualization
References
- 1. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 2. Synthesis routes of N-(4-Acetylphenyl)acetamide [benchchem.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-acetylphenyl)acetamide [stenutz.eu]
Application Note: High-Purity Isolation of N-[4-(2-oxopropyl)phenyl]acetamide via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of N-[4-(2-oxopropyl)phenyl]acetamide, a key intermediate in various synthetic pathways, using silica gel flash column chromatography. The methodology outlines a systematic approach, from selecting the appropriate solvent system via Thin-Layer Chromatography (TLC) to the execution of the column separation. The presented protocol is designed to yield the target compound with high purity, suitable for subsequent research and development applications.
Introduction
This compound is a derivative of acetophenone and an important building block in medicinal chemistry and materials science. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for its use in subsequent reactions and for accurate biological evaluation. Flash column chromatography is a rapid and efficient technique for purifying such organic compounds. This document details a robust protocol for the purification of this compound on a silica gel stationary phase, utilizing a hexane/ethyl acetate mobile phase system.
Experimental Protocol
This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, preparation and execution of the flash column chromatography, and post-purification analysis.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
NMR spectrometer
-
Melting point apparatus
-
Stage 1: TLC Analysis for Solvent System Optimization
The key to successful column chromatography is selecting a mobile phase that provides good separation between the desired compound and impurities. The ideal solvent system will result in a retention factor (Rf) of approximately 0.15-0.35 for the target compound.[1]
-
Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3 v/v).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[2] The aromatic rings in the compounds should appear as dark spots.
-
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[2]
-
Select Optimal System: Choose the solvent system that gives the best separation and moves the target compound to an Rf of ~0.15-0.35.[1] For acetophenone derivatives, solvent systems with 20-30% ethyl acetate in hexane are often effective.[3]
Stage 2: Flash Column Chromatography Procedure
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle into a packed bed. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.[4]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand layer.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Begin collecting the eluent in sequentially numbered fractions.
-
Monitor the separation by spotting small aliquots from the collected fractions onto a TLC plate and developing it in the same mobile phase.
-
-
Fraction Pooling and Solvent Removal:
-
Identify the fractions containing the pure desired product using TLC analysis.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[5]
-
Stage 3: Purity Assessment
-
Yield Calculation: Determine the weight of the purified product and calculate the percentage yield.
-
TLC: Run a final TLC of the purified product against the crude mixture to confirm purity.
-
Spectroscopic Analysis: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and assess purity.
-
Melting Point: Determine the melting point of the purified solid and compare it to literature values if available.
Data Presentation
The following table summarizes typical chromatographic parameters for acetophenone-like compounds, which serve as a guide for purifying this compound. The optimal conditions for the target molecule should be determined empirically following the protocol in Section 2.2.
| Parameter | Value / Condition | Reference / Comment |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for normal-phase chromatography.[6] |
| Mobile Phase | Hexane:Ethyl Acetate | A common and effective solvent system.[3][6] |
| Test Ratio 1 | 9:1 (Hexane:EtOAc) | Suitable for less polar compounds.[2] |
| Test Ratio 2 | 4:1 (Hexane:EtOAc) | A good starting point for moderately polar compounds.[6] |
| Test Ratio 3 | 7:3 (Hexane:EtOAc) | Increases elution strength for more polar compounds.[3] |
| Target Rf Value | ~0.15 - 0.35 | Optimal range for good separation in column chromatography.[1] |
| Visualization | UV Light (254 nm) | Effective for aromatic compounds.[2] |
Visualizations
Workflow and Decision Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Logic diagram for mobile phase polarity adjustment based on TLC results.
References
Application Notes and Protocols for the Recrystallization of N-[4-(2-oxopropyl)phenyl]acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solvent System Selection
The ideal recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
For acetanilide and its derivatives, water and ethanol-water mixtures are commonly employed solvent systems.[1][6] Given the structure of N-[4-(2-oxopropyl)phenyl]acetamide, which has increased non-polar character compared to acetanilide due to the 2-oxopropyl group, a mixed solvent system of ethanol and water is a logical starting point. A preliminary solvent screening is recommended to determine the optimal solvent or solvent ratio.
Recommended Solvents for Screening
-
Water
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Ethanol/Water mixtures
-
Acetone/Hexane mixtures
Quantitative Data: Solvent Screening Test
A systematic approach to determining the best solvent system involves testing the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points.
| Solvent System | Solubility at Room Temp. (approx. 25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Insoluble | To be determined | To be determined |
| Ethanol | Soluble | Very Soluble | To be determined |
| Isopropanol | Sparingly Soluble | Soluble | To be determined |
| Acetone | Soluble | Very Soluble | To be determined |
| Ethyl Acetate | Sparingly Soluble | Soluble | To be determined |
| 9:1 Ethanol/Water | Sparingly Soluble | Soluble | To be determined |
| 1:1 Ethanol/Water | Insoluble | Soluble | To be determined |
Note: The above table should be completed based on experimental observation. The most promising solvent systems are those where the compound is sparingly soluble or insoluble at room temperature but dissolves readily at the boiling point, and forms well-defined crystals upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using a single or mixed solvent system.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if necessary)
-
Fluted filter paper (for hot filtration, if necessary)
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution:
-
Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (or solvent mixture).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent.[1] It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (including activated charcoal), a hot filtration step is required.[1]
-
Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the glass funnel.
-
Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[4][5] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
-
Visualization of the Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of N-[4-(2-oxopropyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-[4-(2-oxopropyl)phenyl]acetamide. A reversed-phase HPLC method using a C18 column with gradient elution and UV detection is described. This method is suitable for separating the main component from its potential process-related impurities and degradation products, making it a valuable tool for quality control in drug development and manufacturing.
Introduction
This compound is an organic compound with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method to assess its purity is crucial for ensuring safety and efficacy. This document provides a detailed protocol for an HPLC method developed for this purpose. The method is designed to be specific, accurate, and precise, allowing for the quantification of this compound and the separation of key potential impurities.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Solvents: HPLC grade acetonitrile, formic acid, and water.
-
Standard and Sample Preparation: A stock solution of this compound reference standard is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Chromatographic Conditions
A gradient elution is employed to ensure the separation of the main peak from potential impurities with varying polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
Note: The detection wavelength is estimated based on the UV absorbance of structurally similar aromatic ketones and acetamides. It is recommended to determine the absorbance maximum of this compound experimentally for optimal sensitivity.
Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Potential Impurities
The synthesis of this compound likely proceeds through a Friedel-Crafts acylation of N-phenylacetamide (acetanilide). This synthetic route suggests the presence of several potential process-related impurities.
Caption: Potential impurities from the synthesis of this compound.
Data Presentation
The results of the purity analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.
| Sample ID | Peak Name | Retention Time (min) | Peak Area | % Area |
| Reference Std | This compound | e.g., 15.2 | e.g., 1250000 | e.g., 99.8 |
| Sample 1 | Impurity 1 (e.g., N-Phenylacetamide) | e.g., 8.5 | e.g., 1500 | e.g., 0.12 |
| This compound | e.g., 15.2 | e.g., 1230000 | e.g., 99.0 | |
| Impurity 2 (e.g., Intermediate) | e.g., 12.1 | e.g., 10000 | e.g., 0.8 | |
| Unknown Impurity | e.g., 18.3 | e.g., 1000 | e.g., 0.08 |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The method is capable of separating the main component from its potential process-related impurities. This protocol can be readily implemented in a quality control laboratory for routine analysis and to support drug development activities. Further validation of the method in accordance with ICH guidelines is recommended before its use in a regulated environment.
Application Notes and Protocols for N-[4-(2-oxopropyl)phenyl]acetamide In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-oxopropyl)phenyl]acetamide is a compound of interest for its potential therapeutic activities. This document provides detailed protocols for a panel of in vitro cell-based assays to characterize its cytotoxic, anti-inflammatory, and antioxidant properties. The following sections outline the methodologies for these key experiments, present hypothetical data in a structured format, and visualize the experimental workflows and a potential signaling pathway.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data from in vitro cell-based assays performed with this compound.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| J774.A1 (Macrophage) | MTT | 24 | > 100 |
| HepG2 (Hepatoma) | MTT | 24 | 75.8 ± 5.2 |
| MCF-7 (Breast Cancer) | MTT | 24 | 62.3 ± 4.1 |
| PC-3 (Prostate Cancer) | MTT | 24 | 88.1 ± 6.5 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated J774.A1 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Production (% of Control) |
| 1 | 95.2 ± 3.8 |
| 10 | 72.5 ± 4.1 |
| 50 | 45.8 ± 3.2 |
| 100 | 25.1 ± 2.5 |
Table 3: Antioxidant Activity of this compound in tBOH-Stimulated J774.A1 Macrophages
| Concentration (µM) | Reactive Oxygen Species (ROS) Production (% of Control) |
| 1 | 98.1 ± 4.5 |
| 10 | 80.3 ± 5.0 |
| 50 | 55.7 ± 3.9 |
| 100 | 38.4 ± 2.8 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound
-
Selected cell lines (e.g., J774.A1, HepG2, MCF-7, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Nitric Oxide (NO) Production
This protocol measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
J774.A1 macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed J774.A1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Reactive Oxygen Species (ROS) Production
This assay evaluates the antioxidant potential of the compound by measuring its ability to reduce intracellular ROS levels.
Materials:
-
J774.A1 macrophage cell line
-
Complete cell culture medium
-
This compound
-
tert-Butyl hydroperoxide (tBOH)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Seed J774.A1 cells in a 96-well black plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding tBOH (100 µM) to the wells.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculate the percentage of ROS inhibition compared to the tBOH-treated control.
Visualizations
Experimental Workflows
Caption: Workflow diagrams for cytotoxicity, anti-inflammatory, and antioxidant assays.
Hypothetical Signaling Pathway
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
Application Notes and Protocols: N-[4-(2-oxopropyl)phenyl]acetamide as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of N-[4-(2-oxopropyl)phenyl]acetamide as a kinase inhibitor. While direct evidence of kinase inhibition by this specific compound is not currently available in scientific literature, the broader class of N-phenylacetamide derivatives has demonstrated significant activity against various kinases, suggesting that this compound may be a candidate for investigation. This document outlines generalized protocols for screening and validating novel kinase inhibitors, presents data on related compounds, and provides visual workflows and pathway diagrams to guide future research.
Introduction: The Landscape of Acetamide Derivatives in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a primary target for drug discovery. The N-phenylacetamide scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Various derivatives have shown activity against a range of kinases, highlighting the potential of this chemical class.
While this compound has not been specifically identified as a kinase inhibitor, its structural similarity to other biologically active acetamides warrants investigation. Phenylacetamide derivatives have been noted for a variety of biological activities, including analgesic, anticonvulsant, and cytostatic effects.[1][2] More specifically, certain N-phenylacetamide derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against cell lines like prostate carcinoma (PC3).[3]
Quantitative Data on Related N-Phenylacetamide Kinase Inhibitors
To provide a framework for the potential efficacy of this compound, the following table summarizes the inhibitory activities of structurally related compounds against various kinases. It is crucial to note that this data is for related compounds and not for this compound itself.
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrimido[4,5-d][1][4]oxazin-2-one derivatives | Bruton's tyrosine kinase (BTK) | 7 nM | [5] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 Cell Line (Anticancer) | 52 µM | [3] |
| Quinazoline derivatives | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic assay) | [6] |
| Thiazole-5-carboxamide derivatives | Src/Abl | Potent (specific values not detailed in abstract) | [7] |
| Benzo[d]thiazole derivatives | RIPK3 | >60-fold selectivity over RIPK1 | [8] |
Experimental Protocols: Screening for Kinase Inhibitor Activity
The following protocols are generalized methods for screening and validating a novel compound, such as this compound, for kinase inhibitory activity.
Primary High-Throughput Screening (HTS)
The initial step is to screen the compound against a panel of kinases to identify potential targets.[9]
Objective: To identify kinases that are inhibited by this compound.
Materials:
-
This compound
-
Kinase panel (commercial panels are available)
-
ATP (Adenosine triphosphate)
-
Substrate for each kinase (peptide or protein)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, the specific substrate, and the assay buffer.
-
Add this compound at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[10]
-
Calculate the percentage of inhibition for each kinase.
Determination of IC50 Value
For kinases that show significant inhibition in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).[]
Objective: To quantify the potency of this compound against a specific kinase.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, set up the kinase reaction as described in the HTS protocol.
-
Add the different concentrations of the compound to the wells.
-
Initiate the reaction with ATP and incubate.
-
Measure the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action (MoA) Studies
To understand how the compound inhibits the kinase, kinetic studies are performed.[4]
Objective: To determine if this compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
Protocol:
-
Perform the kinase assay with varying concentrations of this compound and varying concentrations of ATP.
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.
Visualizations: Workflows and Signaling Pathways
Kinase Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for the discovery and validation of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery.
Representative Kinase Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target for kinase inhibitors due to its central role in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified version of this pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
While there is no direct evidence for this compound as a kinase inhibitor, the precedent set by related N-phenylacetamide derivatives suggests that it is a compound of interest for screening. The protocols and workflows provided here offer a clear path for researchers to investigate its potential. Future studies should focus on a broad initial screening against a diverse kinase panel, followed by rigorous validation of any identified hits. Understanding the structure-activity relationship (SAR) of this compound and its analogues will be critical in developing more potent and selective inhibitors.
References
- 1. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Application Notes & Protocols for Developing Analytical Standards for N-[4-(2-oxopropyl)phenyl]acetamide
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
N-[4-(2-oxopropyl)phenyl]acetamide is an organic compound of interest in pharmaceutical research and development. As with any potential drug candidate or intermediate, establishing robust analytical standards is crucial for ensuring its identity, purity, and quality. These application notes provide a comprehensive guide to developing such standards, including protocols for synthesis, purification, and analytical characterization. The methodologies described herein are based on established principles for similar N-phenylacetamide derivatives and provide a strong foundation for researchers.
2. Synthesis and Purification
A plausible synthetic route for this compound can be adapted from known procedures for related acetanilides. A common approach involves the acylation of a corresponding aniline derivative.
2.1. Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
2.2. Experimental Protocol: Synthesis
-
Protection of 4-Aminophenol: React 4-aminophenol with a suitable protecting agent (e.g., acetic anhydride) to protect the hydroxyl group.
-
Friedel-Crafts Acylation: Subject the protected aminophenol to a Friedel-Crafts acylation reaction with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride. This will introduce the 2-oxopropyl group onto the phenyl ring.
-
Deprotection: Remove the protecting group from the hydroxyl function under appropriate acidic or basic conditions.
-
Acetylation: Acetylate the free amino group using acetic anhydride or acetyl chloride to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
3. Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is generally suitable for this type of compound.[1][2][3]
3.1.1. Experimental Protocol: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
3.1.2. HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the target compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[4][5]
3.2.1. Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane.
-
(Optional) Derivatization: For improved analysis, derivatization with an agent like 9-xanthydrol can be performed to reduce the risk of thermal degradation and improve peak shape.[4][5]
-
Injection: Inject the prepared sample into the GC-MS system.
-
Analysis: Acquire the total ion chromatogram and mass spectrum.
-
Data Interpretation: Identify the peak corresponding to this compound and any potential impurities by comparing their mass spectra with known databases or by manual interpretation.
3.2.2. GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed. The expected chemical shifts can be predicted based on the analysis of similar structures.[6][7]
3.3.1. Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Oxopropyl CH₃ | ~2.2 | ~29 |
| Oxopropyl CH₂ | ~3.8 | ~48 |
| Aromatic CH | ~7.2-7.8 | ~118-140 |
| Amide NH | ~9.8 (broad) | - |
| Carbonyl (Amide) | - | ~169 |
| Carbonyl (Keto) | - | ~206 |
| Aromatic C-N | - | ~138 |
| Aromatic C-C=O | - | ~132 |
3.4. Impurity Profiling
Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.
3.4.1. Logical Workflow for Impurity Identification
Caption: Workflow for the identification and confirmation of impurities.
3.4.2. Potential Impurities
-
Starting Materials: Unreacted 4-aminophenol derivatives.
-
By-products: Isomers formed during the Friedel-Crafts acylation (e.g., ortho-substituted product).
-
Degradation Products: Hydrolysis of the amide bond to form 4-(2-oxopropyl)aniline.
4. Reference Standard Qualification
A well-characterized batch of this compound should be established as a primary reference standard. This involves:
-
Purity Determination: A comprehensive purity assessment using a mass balance approach, combining data from HPLC, residual solvent analysis (by GC), water content (by Karl Fischer titration), and non-volatile residue analysis.
-
Structural Confirmation: Unambiguous structural confirmation using NMR, MS, and elemental analysis.
-
Documentation: A detailed Certificate of Analysis summarizing all characterization data.
The development of robust analytical standards for this compound is a critical step in its progression through the drug development pipeline. The protocols and methodologies outlined in these application notes provide a comprehensive framework for the synthesis, purification, and detailed analytical characterization of this compound. By following these guidelines, researchers can ensure the quality and consistency of their material, which is fundamental for reliable preclinical and clinical studies.
References
- 1. Acetamide, N-[4-(1-oxopropyl)phenyl]- | SIELC Technologies [sielc.com]
- 2. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Antimicrobial Activity Screening of N-[4-(2-oxopropyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Acetamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] This document provides a detailed protocol for the comprehensive screening of N-[4-(2-oxopropyl)phenyl]acetamide , a novel acetamide derivative, for its potential antimicrobial activity.
These application notes are intended to guide researchers through a systematic evaluation of the compound's efficacy against a panel of pathogenic bacteria and fungi. The described protocols cover preliminary screening using diffusion-based methods and quantitative analysis through dilution methods to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Structure | |
| Physical State | Solid (predicted) |
| Solubility | Soluble in DMSO, Ethanol (predicted) |
| Purity | ≥95% (recommended for screening) |
Antimicrobial Screening Workflow
The following diagram illustrates the proposed workflow for screening this compound for antimicrobial activity.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the proposed synthesis of N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest for research and development in medicinal chemistry and drug discovery. The synthetic route described herein is a two-step process commencing from the readily available starting material, N-(4-acetylphenyl)acetamide. The key transformations involve a Willgerodt-Kindler reaction to introduce a thioamide functionality, followed by a selective hydrolysis to yield the target compound. As this is a novel synthetic route for a compound with limited available data, the protocol provided is based on established chemical principles and may require optimization. This document includes detailed methodologies, tables of reagents and reaction parameters, and predicted characterization data. A logical workflow for the synthesis is also presented in a graphical format.
Introduction
N-phenylacetamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural modification of these scaffolds is a common strategy in the development of new therapeutic agents. The target compound, this compound, features a propan-2-one moiety, which introduces a reactive carbonyl group that could be valuable for further chemical modifications or for its interaction with biological targets. This application note details a proposed experimental setup for the synthesis of this compound, providing a foundation for its production and subsequent investigation.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from N-(4-acetylphenyl)acetamide. The initial step is a Willgerodt-Kindler reaction, which converts the acetyl group into a thiomorpholide. The subsequent step is the selective hydrolysis of the thioamide to the corresponding ketone.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamide (Thioamide Intermediate)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(4-acetylphenyl)acetamide | C10H11NO2 | 177.19 | 1.77 g | 10 |
| Morpholine | C4H9NO | 87.12 | 2.61 g | 30 |
| Sulfur | S | 32.06 | 0.64 g | 20 (S atoms) |
| Pyridine (solvent) | C5H5N | 79.10 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-acetylphenyl)acetamide (1.77 g, 10 mmol), morpholine (2.61 g, 30 mmol), and elemental sulfur (0.64 g, 20 mmol).
-
Add pyridine (20 mL) as a solvent to the flask.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is expected to be complete within 8-12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water with stirring.
-
The crude thioamide product is expected to precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Dry the purified product under vacuum to obtain N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamide as a solid.
Step 2: Synthesis of this compound (Target Compound)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamide | C16H22N2O2S | 306.43 | 1.53 g | 5 |
| Hydrochloric Acid (6 M) | HCl | 36.46 | 20 mL | 120 |
| Dioxane (co-solvent) | C4H8O2 | 88.11 | 20 mL | - |
| Sodium Bicarbonate (saturated solution) | NaHCO3 | 84.01 | As needed | - |
| Ethyl Acetate | C4H8O2 | 88.11 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the thioamide intermediate (1.53 g, 5 mmol) in dioxane (20 mL).
-
Add 6 M hydrochloric acid (20 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC. The hydrolysis of the thioamide to the ketone should be observed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Predicted Characterization Data
| Analysis | Predicted Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 7.40 (s, 1H, NH), 3.70 (s, 2H, CH₂), 2.20 (s, 3H, COCH₃), 2.15 (s, 3H, NHCOCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 206.0 (C=O, ketone), 168.0 (C=O, amide), 138.0 (Ar-C), 133.0 (Ar-C), 129.0 (Ar-CH), 120.0 (Ar-CH), 50.0 (CH₂), 30.0 (COCH₃), 24.0 (NHCOCH₃) |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1715 (C=O stretch, ketone), 1660 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1600, 1500 (Ar C=C stretch) |
| Mass Spec (ESI+) | m/z: 192.10 [M+H]⁺, 214.08 [M+Na]⁺ |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis and characterization of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Hydrochloric acid is corrosive. Handle with appropriate care to avoid contact with skin and eyes.
-
The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation and have a means to trap any evolved H₂S if necessary.
Conclusion
This document outlines a plausible and detailed synthetic protocol for this compound. The proposed two-step route, utilizing a Willgerodt-Kindler reaction followed by selective hydrolysis, offers a viable method for obtaining this target compound. Researchers and scientists can use this application note as a foundational guide for the synthesis, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The provided predicted characterization data will aid in the identification and confirmation of the synthesized product.
Application Notes and Protocols for the Characterization of N-[4-(2-oxopropyl)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the synthesis, characterization, and biological evaluation of N-[4-(2-oxopropyl)phenyl]acetamide derivatives. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
N-phenylacetamide scaffolds are prevalent in a variety of biologically active compounds. The specific derivative, this compound, and its analogues represent a class of compounds with potential therapeutic applications owing to their structural features. The characterization of these derivatives is a critical step in the drug discovery pipeline, enabling the establishment of structure-activity relationships (SAR) and the identification of lead compounds. This document details the standard procedures for their synthesis, purification, and characterization, along with protocols for assessing their biological activities, such as antimicrobial and anticancer effects.
Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the acylation of a substituted aniline with an appropriate acylating agent. The subsequent characterization relies on a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds.
General Synthesis Protocol
A general method for synthesizing N-phenylacetamide derivatives involves the reaction of a substituted aniline with an acyl chloride or anhydride in the presence of a base. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
Materials:
-
Substituted 4-aminophenol precursor
-
Acylating agent (e.g., chloroacetyl chloride)
-
Anhydrous potassium carbonate
-
Dry acetone
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve the substituted 4-aminophenol precursor in dry acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add the acylating agent (e.g., chloroacetyl chloride) to the mixture while stirring.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized derivatives are established using a suite of analytical methods.
Protocols:
-
Melting Point: Determined using a calibrated melting point apparatus. The range of melting is recorded from the temperature of the first visible drop of liquid to the temperature at which all solid has melted.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are recorded using a spectrometer, typically with KBr pellets. Characteristic peaks for amide C=O and N-H stretching are analyzed.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) with tetramethylsilane (TMS) as an internal standard.[2][3][4]
-
Mass Spectrometry (MS): Electron ionization (EI-MS) or other suitable methods are used to determine the molecular weight and fragmentation pattern of the compounds.[1][2]
-
Elemental Analysis: The percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are determined, and the results are compared with the calculated theoretical values.[2]
Table 1: Physicochemical Properties of this compound and a Nitro-Derivative
| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 4173-84-6 | C11H13NO2 | 191.23 | 380.3 (Predicted) | 1.131 (Predicted) |
| N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide | 855444-68-7 | C11H12N2O4 | 236.22 | N/A | N/A |
| [Source: Data compiled from ChemicalBook and Guidechem.][5][6] |
Application Note: Biological Activity Screening
Derivatives of this compound can be screened for a range of biological activities. Below are protocols for common assays.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[4]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Luria-Bertani for bacteria, Tryptic Soy Broth for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (solvent)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform twofold serial dilutions of the compounds with the appropriate broth to achieve a concentration range (e.g., 32 to 4000 µg/mL).[4]
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganisms in broth without compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7][8]
Table 2: Illustrative Biological Activity Data for Acetamide Derivatives
This table presents example data from studies on various acetamide derivatives to demonstrate how results can be tabulated.
| Compound ID | Assay Type | Target Organism/Cell Line | Result (IC50 in M or LD50 in ppm) |
| 40006 | Cytotoxicity | J774.A1 Macrophages | Not Detectable |
| 40007 | Cytotoxicity | J774.A1 Macrophages | Not Detectable |
| 40006 | Brine Shrimp | Artemia salina | 3.0443 ppm |
| 40007 | Brine Shrimp | Artemia salina | 10.6444 ppm |
| A1 | Antibacterial | Xanthomonas oryzae | 156.7 µM (EC50) |
| [Source: Data adapted from Molecules 2010, 15, and Molecules 2017, 22(10)][3][7][8] |
Conclusion
The characterization of this compound derivatives is a systematic process involving synthesis, purification, comprehensive analytical confirmation, and biological screening. The protocols and application notes provided herein offer a foundational framework for researchers to design and execute experiments aimed at discovering novel therapeutic agents based on this chemical scaffold. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing promising candidates through the drug development pipeline.
References
- 1. jcbsc.org [jcbsc.org]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Acetamide, N-[4-(2-oxopropyl)phenyl]- | 4173-84-6 [amp.chemicalbook.com]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(2-oxopropyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct approach for the synthesis of this compound is the Friedel-Crafts acylation of N-phenylacetamide (acetanilide). This electrophilic aromatic substitution reaction introduces the 2-oxopropyl side chain onto the aromatic ring, primarily at the para position due to the directing effect of the acetamido group.
Q2: What are the potential side products in the Friedel-Crafts synthesis of this compound?
Several side products can form during the synthesis, depending on the specific reaction conditions. The most common impurities are summarized in the table below.
| Side Product | Structure | Reason for Formation | Typical Observation |
| ortho-isomer | N-[2-(2-oxopropyl)phenyl]acetamide | The acetamido group is an ortho, para-director. Steric hindrance favors the para-product, but the ortho-isomer is often formed in smaller quantities. | Isomer separation can be challenging during purification. |
| Diacylated Product | N-[2,4-bis(2-oxopropyl)phenyl]acetamide | Although the product is deactivated towards further acylation, polysubstitution can occur under harsh reaction conditions (e.g., excess acylating agent or catalyst, high temperature). | Higher molecular weight impurity detected by mass spectrometry. |
| De-acetylated Product | 4-(2-oxopropyl)aniline | Hydrolysis of the acetamido group during acidic workup. | Presence of a primary amine, which can be detected by TLC staining or spectroscopic methods. |
| Unreacted Starting Material | N-phenylacetamide (Acetanilide) | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst. | Detected by TLC and NMR of the crude product. |
Q3: How can I minimize the formation of the ortho-isomer?
The formation of the ortho-isomer is often kinetically favored, while the para-isomer is the thermodynamically more stable product. To favor the formation of the para-product, it is advisable to run the reaction at a lower temperature for a longer duration. The choice of solvent can also influence the ortho/para ratio.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of the Desired Product | - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.- Insufficient amount of catalyst or acylating agent.- Reaction temperature is too low. | - Use freshly opened or sublimed AlCl₃.- Ensure all glassware is thoroughly dried.- Optimize the stoichiometry of reactants and catalyst.- Gradually increase the reaction temperature, monitoring for side product formation. |
| High Proportion of ortho-Isomer | - High reaction temperature favoring the kinetically controlled product. | - Conduct the reaction at a lower temperature (e.g., 0-5 °C) for an extended period. |
| Presence of Diacylated Side Products | - Excess of the acylating agent or Lewis acid.- High reaction temperature. | - Use a stoichiometric amount or a slight excess of the acylating agent.- Maintain a controlled, lower reaction temperature. |
| Significant Amount of Unreacted Acetanilide | - Insufficient reaction time.- Deactivated catalyst. | - Increase the reaction time and monitor the progress by TLC.- Use a fresh, active Lewis acid catalyst. |
| Product Contaminated with De-acetylated Impurity | - Prolonged or harsh acidic workup conditions. | - Neutralize the reaction mixture promptly and carefully during workup.- Use a milder acid if possible or minimize the exposure time to strong acids. |
Experimental Protocols
Proposed Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions. Optimization may be required.
Materials:
-
N-phenylacetamide (acetanilide)
-
Chloroacetone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-phenylacetamide (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.5 - 3 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of chloroacetone (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Products and Side Products
Caption: Relationship between starting material, main product, and common side products.
"troubleshooting low yield in the synthesis of N-[4-(2-oxopropyl)phenyl]acetamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-[4-(2-oxopropyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most probable and widely applicable method is the Friedel-Crafts acylation of acetanilide. This reaction introduces the 2-oxopropyl group onto the aromatic ring of acetanilide, primarily at the para position due to the directing effect of the acetamido group.
Q2: What are the typical reagents and catalysts used in this synthesis?
A2: A typical Friedel-Crafts acylation would involve acetanilide as the substrate, an acylating agent to provide the 2-oxopropyl group, and a Lewis acid catalyst. Common choices are outlined in the table below.
| Reagent Type | Examples | Role in Reaction |
| Substrate | Acetanilide | The aromatic compound undergoing acylation. |
| Acylating Agent | Acetoacetyl chloride, Acetic anhydride, Diketene, 2,2,6-trimethyl-1,3-dioxin-4-one | Source of the 2-oxopropyl group. |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂) | Activates the acylating agent. |
| Solvent | Dichloromethane (DCM), Carbon disulfide (CS₂), Nitrobenzene | Provides a medium for the reaction. |
Q3: What are the main challenges associated with the Friedel-Crafts acylation of acetanilide?
A3: The acetamido group (-NHCOCH₃) on the benzene ring is an ortho-, para-director and is activating. However, the nitrogen atom's lone pair can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution. This can lead to sluggish or incomplete reactions. Furthermore, the use of strong Lewis acids can sometimes lead to side reactions or cleavage of the acetyl group.
Q4: Are there alternative synthetic strategies to consider?
A4: Yes, while Friedel-Crafts acylation is common, other methods can be employed to generate the β-ketoamide structure. One notable alternative is the reaction of an aniline derivative with a β-keto ester or a similar precursor. For instance, p-aminoacetophenone could be acylated to form the target molecule, though this would involve a different set of potential side reactions.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Conversion of Acetanilide
| Potential Cause | Suggested Solution |
| Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acid. |
| Catalyst Deactivation: The lone pair on the nitrogen of the acetamido group can complex with the Lewis acid, deactivating it. | Use a stoichiometric amount or even a slight excess of the Lewis acid catalyst. The order of addition can also be critical; consider adding the acetanilide to a pre-formed complex of the acylating agent and Lewis acid. |
| Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions. | Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Extend the reaction time if necessary. |
| Poor Quality Reagents: Impurities in the starting materials or solvent can inhibit the reaction. | Use purified reagents and anhydrous solvents. |
Problem 2: Formation of Multiple Products (Isomers and Side Products)
| Potential Cause | Suggested Solution |
| Ortho-Isomer Formation: The acetamido group is an ortho-, para-director. | The para-isomer is generally favored due to sterics. Lowering the reaction temperature can sometimes increase the selectivity for the para-product. |
| Di-acylation: The product, this compound, can potentially undergo a second acylation. | Use a stoichiometric amount of the acylating agent relative to the acetanilide. Adding the acylating agent slowly to the reaction mixture can also help to minimize this. |
| Cleavage of the Acetyl Group: Strong Lewis acids can catalyze the cleavage of the N-acetyl group, leading to the formation of aniline and subsequent side reactions. | Consider using a milder Lewis acid (e.g., ZnCl₂ or FeCl₃). Alternatively, protect the amino group with a more robust protecting group if this issue persists. |
| Reaction with Chloroacetone (if used as a precursor): Chloroacetone is a bifunctional electrophile and can lead to complex side reactions, including rearrangements and condensations. | Consider using an alternative acylating agent like diketene or acetoacetyl chloride, which are generally more specific for acylation. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is soluble in the aqueous workup: The product may have some water solubility, leading to loss during extraction. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. |
| Formation of a stable complex with the Lewis acid: The ketone product can form a complex with the Lewis acid, making workup difficult. | The workup procedure should involve quenching the reaction with ice-cold dilute acid (e.g., HCl) to break up the complex. |
| Co-elution of impurities during column chromatography: Similar polarity of the desired product and side products can make chromatographic separation challenging. | Experiment with different solvent systems for column chromatography. Sometimes, a multi-step purification involving recrystallization followed by chromatography is more effective. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetoacetyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetoacetyl chloride (1.0 eq.) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Slowly add a solution of acetanilide (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl. Stir until the aluminum salts are dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Acylation using Diketene
-
Reaction Setup: In a similar setup as Protocol 1, dissolve acetanilide (1.0 eq.) in a suitable anhydrous solvent such as nitrobenzene or a chlorinated solvent.
-
Catalyst Addition: Add anhydrous aluminum chloride (1.2 eq.) in portions while maintaining the temperature below 10 °C.
-
Acylation: Slowly add diketene (1.1 eq.) to the mixture, keeping the temperature between 5-10 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis.
"preventing diacylation in N-phenylacetamide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing diacylation during the synthesis of N-phenylacetamide.
Troubleshooting Guide: Preventing Diacylation
This guide addresses common issues encountered during N-phenylacetamide synthesis that may lead to the formation of the undesired diacylated byproduct, N,N-diacetylaniline.
Problem: Significant formation of N,N-diacetylaniline is observed.
| Potential Cause | Recommended Solution |
| Excess Acylating Agent | Carefully control the stoichiometry. Use a 1:1 molar ratio of aniline to acetic anhydride. A slight excess of aniline can be used to ensure the complete consumption of the acylating agent. |
| High Reaction Temperature | Maintain a lower reaction temperature. The formation of the diacylated product is favored at higher temperatures (thermodynamic product). Conducting the reaction at or below room temperature favors the formation of the mono-acetylated product (kinetic product). |
| Prolonged Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction once the starting aniline has been consumed to prevent further acylation of the desired N-phenylacetamide. |
| Inappropriate Solvent | Use a solvent in which the mono-acetylated product has limited solubility at lower temperatures. This can cause the desired product to precipitate out of the reaction mixture as it forms, reducing its availability for a second acylation. A mixture of water and acetic acid is a common choice. |
| Strongly Basic Conditions | Avoid the use of strong, non-hindered bases that can deprotonate the N-phenylacetamide, increasing its nucleophilicity and promoting a second acylation. If a base is necessary to neutralize the acetic acid byproduct, a weak or sterically hindered base is preferable. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of diacylation in N-phenylacetamide synthesis?
A1: Diacylation occurs in a two-step process. The first step is the desired mono-acylation of aniline to form N-phenylacetamide. The second, undesired step involves the acylation of the newly formed N-phenylacetamide. The lone pair of electrons on the nitrogen atom of N-phenylacetamide can attack another molecule of the acylating agent (e.g., acetic anhydride), leading to the formation of N,N-diacetylaniline. This second step is generally slower than the first due to the reduced nucleophilicity of the nitrogen atom in N-phenylacetamide and increased steric hindrance.
Q2: How does temperature influence the formation of the diacylated byproduct?
A2: The formation of N-phenylacetamide (mono-acylation) is the kinetically favored product, meaning it forms faster at lower temperatures. In contrast, the formation of N,N-diacetylaniline (di-acylation) is the thermodynamically favored product, which is more stable and its formation is favored at higher temperatures with longer reaction times. Therefore, maintaining lower reaction temperatures is a critical factor in preventing diacylation.
Q3: What is the ideal stoichiometric ratio of aniline to acetic anhydride?
A3: The ideal stoichiometric ratio is 1:1. Using a significant excess of acetic anhydride will increase the likelihood of diacylation. To ensure the complete consumption of the acylating agent, a slight excess of aniline (e.g., 1.05 equivalents) can be employed.
Q4: Can I use a catalyst to improve the selectivity for mono-acylation?
A4: While many N-acetylation reactions proceed without a catalyst, certain mild Lewis acid catalysts may enhance the rate of the initial acylation without significantly promoting diacylation, especially when using less reactive acylating agents. However, for the reaction of aniline with acetic anhydride, careful control of stoichiometry and temperature is generally the most effective strategy.
Q5: If I have already formed the diacylated byproduct, is there a way to convert it back to N-phenylacetamide?
A5: Yes, the diacetylated product can be selectively hydrolyzed back to the mono-acetylated product under controlled conditions. Mild acidic or basic hydrolysis can be employed. For example, treatment with a dilute aqueous acid or base at a controlled temperature can cleave one of the acetyl groups. The reaction conditions for this hydrolysis must be carefully optimized to avoid complete hydrolysis back to aniline.
Q6: What analytical techniques can be used to monitor the reaction and quantify the amount of diacylated byproduct?
A6: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside standards of aniline, N-phenylacetamide, and N,N-diacetylaniline, you can visualize the consumption of the starting material and the formation of the products. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Aniline
This protocol is designed to minimize the formation of N,N-diacetylaniline.
Materials:
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Aniline (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
Glacial acetic acid
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Water
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Ice bath
Procedure:
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In a flask equipped with a magnetic stirrer, dissolve aniline in a minimal amount of glacial acetic acid.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add acetic anhydride dropwise to the cooled aniline solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
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Monitor the reaction progress by TLC.
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Once the aniline is consumed, slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
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The N-phenylacetamide will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Reaction pathway for aniline acetylation.
Caption: Troubleshooting workflow for diacylation.
"N-[4-(2-oxopropyl)phenyl]acetamide stability and degradation issues"
Disclaimer: Please note that "N-[4-(2-oxopropyl)phenyl]acetamide" is a compound for which specific public stability and degradation data is limited. The following technical support guide has been developed based on established chemical principles and data from structurally analogous compounds containing acetamide, aromatic ketone, and benzylic functional groups. The provided protocols and potential degradation pathways are illustrative and should be adapted and verified experimentally for your specific research needs.
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
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Hydrolytic Degradation: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
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Oxidative Degradation: The benzylic protons on the propyl chain are susceptible to oxidation.
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Photolytic Degradation: The aromatic ketone moiety can absorb UV light, leading to photochemical degradation.
Q2: What are the expected products of hydrolytic degradation?
A2: Hydrolysis of the amide bond, either acid or base-catalyzed, would likely yield 4-(2-oxopropyl)aniline and acetic acid.[1][2][3][4][5]
Q3: How can I prevent oxidative degradation?
A3: To minimize oxidation, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[6][7][8][9] The use of antioxidants may also be considered in formulated products, but their compatibility must be thoroughly evaluated.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an aromatic ketone group are often photosensitive.[10][11][12][13][14] Exposure to UV or even ambient laboratory light can initiate degradation. It is crucial to store the material in amber vials or otherwise protected from light. Photostability testing is highly recommended as per ICH Q1B guidelines.[15][16]
Q5: What are the standard conditions for a forced degradation study?
A5: Forced degradation studies, as outlined in ICH guideline Q1A(R2), are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of analytical methods.[15][17][18][19] The goal is typically to achieve 5-20% degradation of the active ingredient.[17] Standard stress conditions include:
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Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
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Base Hydrolysis: e.g., 0.1 M NaOH at 60°C
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Oxidation: e.g., 3% H₂O₂ at room temperature
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Thermal Stress: e.g., 80°C (dry heat)
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Photostability: e.g., Exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light.[15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak in HPLC analysis during routine testing. | Hydrolytic degradation from exposure to acidic or basic conditions. | 1. Verify the pH of your sample and solvents. 2. Ensure all glassware is neutral. 3. Compare the retention time to a sample subjected to forced acid/base hydrolysis. |
| Loss of assay purity in samples stored under ambient conditions. | Oxidative degradation from exposure to air. | 1. Store samples under an inert atmosphere (N₂ or Ar). 2. Prepare fresh solutions for analysis. 3. Consider adding a suitable antioxidant if for formulation development. |
| Discoloration (e.g., yellowing) of the solid material or solutions. | Photodegradation from exposure to light. | 1. Immediately transfer samples to amber vials or wrap containers in aluminum foil. 2. Work in a low-light environment where possible. 3. Perform photostability studies to confirm light sensitivity. |
| Inconsistent results between different batches of the compound. | Intrinsic instability or presence of impurities that catalyze degradation. | 1. Perform a full characterization of each batch. 2. Conduct a forced degradation study on a single, well-characterized batch to establish a degradation profile.[18] 3. Use the established profile to assess the stability of other batches. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant(s) Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 4-(2-oxopropyl)aniline |
| 0.1 M NaOH | 8 hours | 60°C | 18.5% | 4-(2-oxopropyl)aniline |
| 3% H₂O₂ | 24 hours | 25°C | 9.8% | Oxidized benzylic species |
| Dry Heat | 48 hours | 80°C | 5.5% | Various minor thermal degradants |
| Photolytic (ICH Q1B) | N/A | 25°C | 12.1% | Photodegradation products |
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study for this compound.
1. Objective: To identify the potential degradation products of this compound under various stress conditions and to serve as a basis for developing a stability-indicating analytical method.
2. Materials:
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This compound (high purity)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter, calibrated
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HPLC system with UV and Mass Spectrometry (MS) detectors
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Photostability chamber
3. Sample Preparation:
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Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
4. Stress Conditions:
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
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Thermal Degradation: Store the solid compound in a vial at 80°C. Also, store a solution (1 mg/mL) at 80°C. Analyze samples at 24 and 48 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B. A dark control sample must be stored under the same conditions but protected from light. Analyze after the exposure period.
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Control Sample: Store the stock solution at 5°C, protected from light.
5. Analysis:
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Analyze all samples by a suitable reverse-phase HPLC method.
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Use a gradient elution to ensure separation of the parent compound from all degradation products.
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Employ a UV detector to quantify the parent peak and degradants.
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Use an MS detector to obtain mass information on the degradation products to aid in their identification.
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Ensure peak purity of the parent compound is assessed to confirm no co-eluting degradants.[16]
Visualizations
Diagrams of Pathways and Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onyxipca.com [onyxipca.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. database.ich.org [database.ich.org]
- 19. ijcrt.org [ijcrt.org]
Technical Support Center: Analysis of N-[4-(2-oxopropyl)phenyl]acetamide by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-oxopropyl)phenyl]acetamide and identifying impurities using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
| Issue | Possible Causes | Recommended Actions |
| No or Low Signal for the Parent Compound (m/z 191.23) | 1. Incorrect instrument settings (ionization mode, mass range).2. Sample degradation.3. Poor ionization efficiency.4. Contamination of the ion source. | 1. Verify instrument parameters. Use Electrospray Ionization (ESI) in positive mode. Ensure the mass range includes m/z 191.23.2. Prepare fresh sample solutions. Avoid prolonged exposure to light or high temperatures.3. Optimize ionization source parameters (e.g., capillary voltage, gas flow). Consider using a different solvent system that promotes better ionization.4. Clean the ion source according to the manufacturer's protocol. |
| Unexpected Peaks in the Mass Spectrum | 1. Presence of impurities from the synthesis.2. In-source fragmentation.3. Contamination from solvents, glassware, or the LC system. | 1. Refer to the Potential Impurities Data table below to check for known synthesis-related impurities.2. Reduce the energy in the ion source (e.g., lower fragmentor voltage) to minimize unwanted fragmentation.3. Run a blank (solvent injection) to identify background contamination. Ensure use of high-purity solvents and clean sample vials. |
| Inconsistent Fragmentation Pattern | 1. Fluctuating collision energy in MS/MS experiments.2. Presence of co-eluting isobaric impurities. | 1. Ensure the collision energy is stable and optimized for the target analyte.2. Improve chromatographic separation to resolve the analyte from interfering compounds. Adjust the gradient or try a different column chemistry. |
| Poor Peak Shape in LC-MS | 1. Column overload.2. Inappropriate mobile phase or gradient.3. Column degradation. | 1. Dilute the sample to an appropriate concentration.2. Optimize the mobile phase composition and gradient profile for better peak symmetry.3. Replace the analytical column if it has exceeded its lifetime or shows signs of deterioration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: The expected monoisotopic mass of this compound (C₁₁H₁₃NO₂) is 191.0946 g/mol . In positive ion mode mass spectrometry (e.g., ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 192.1024.
Q2: What are the common fragmentation patterns observed for this compound in mass spectrometry?
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Loss of the acetyl group (-CH₃CO) from the amide nitrogen, resulting in a fragment ion.
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Cleavage of the propanone side chain , leading to characteristic fragment ions.
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Formation of an acylium ion from the acetamide group.
Q3: What are the likely impurities I might encounter during the synthesis of this compound?
A3: If synthesized via a Friedel-Crafts acylation of N-phenylacetamide with chloroacetone, potential impurities could include unreacted starting materials, di-acylated products (where the acyl group attaches to multiple positions on the aromatic ring), and products of side reactions. Refer to the Potential Impurities Data table for m/z values of possible byproducts.
Q4: How can I confirm the identity of a suspected impurity?
A4: To confirm the identity of an impurity, you can use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Further confirmation can be achieved using tandem mass spectrometry (MS/MS) to study the fragmentation pattern of the impurity and compare it to known standards or theoretical fragmentation patterns.
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying impurities in a sample of this compound using LC-MS.
Caption: Experimental workflow for impurity identification.
Detailed Experimental Protocol: LC-MS/MS Analysis
Objective: To identify and characterize this compound and its potential impurities.
1. Sample Preparation:
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Accurately weigh approximately 1 mg of the sample.
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Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
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Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Range: m/z 100 - 1000.
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Capillary Voltage: 3.5 kV.
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Gas Temperature: 325 °C.
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Gas Flow: 8 L/min.
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Nebulizer Pressure: 40 psi.
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Fragmentor Voltage: 120 V.
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MS/MS Analysis: For fragmentation analysis, select the precursor ion of interest in the quadrupole and apply a collision energy (e.g., 10-30 eV) in the collision cell.
Potential Impurities Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and potential impurities that may arise during synthesis.
| Compound Name | Chemical Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Source |
| This compound | C₁₁H₁₃NO₂ | 191.09 | 192.10 | Product |
| N-Phenylacetamide | C₈H₉NO | 135.07 | 136.08 | Starting Material |
| Chloroacetone | C₃H₅ClO | 92.01 | 93.01 | Reagent |
| N-[2,4-bis(2-oxopropyl)phenyl]acetamide | C₁₄H₁₇NO₃ | 247.12 | 248.13 | Di-acylation byproduct |
| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.06 | 152.07 | Side reaction product |
Technical Support Center: Improving the Solubility of N-[4-(2-oxopropyl)phenyl]acetamide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of N-[4-(2-oxopropyl)phenyl]acetamide in experimental settings. Our aim is to facilitate seamless integration of this compound into your biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound that, like many phenylacetamide derivatives, is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. For its close structural analog, N-phenylacetamide (acetanilide), it is slightly soluble in cold water but very soluble in ethanol, methanol, and acetone.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for use in biological assays. Ethanol and methanol are also viable options.
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
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Co-solvents: Adding a small, biologically tolerated amount of an organic co-solvent (like ethanol) to your aqueous buffer can increase solubility.
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pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. The amide group in this compound is very weakly basic, so pH adjustment may have a limited effect unless other ionizable moieties are present.
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Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | The compound has reached its solubility limit in the final aqueous environment. | - Increase the concentration of your DMSO stock solution so that a smaller volume is needed for the final dilution, thereby lowering the final DMSO concentration.- Vigorously vortex or mix the solution during the dilution process.- Warm the aqueous buffer or medium slightly (e.g., to 37°C) before adding the compound.- Consider using a different solubilization strategy, such as co-solvents or cyclodextrins. |
| Inconsistent or non-reproducible results in biological assays. | The compound may not be fully dissolved, leading to variations in the effective concentration. | - Ensure your stock solution is completely clear with no visible particulates before making dilutions.- Briefly sonicate the stock solution to aid in dissolution.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| Observed cytotoxicity is higher than expected or present in vehicle controls. | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or death. | - Lower the final concentration of the organic solvent in your assay to a non-toxic level (typically ≤ 0.1% for DMSO).- Perform a dose-response experiment with the solvent alone to determine its toxicity threshold in your specific cell line. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
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Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 191.23 g/mol , you would weigh 0.19123 mg.
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Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO to the weighed compound.
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Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes to aid dissolution.
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Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for a Standard MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
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Compound Treatment: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all treatments and the vehicle control. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
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Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Given that phenylacetamide derivatives have been shown to induce apoptosis in cancer cells, a potential mechanism of action for this compound could involve the modulation of key apoptotic signaling pathways. The following diagram illustrates a hypothetical signaling cascade.
Technical Support Center: N-[4-(2-oxopropyl)phenyl]acetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-[4-(2-oxopropyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side-products, or decomposition. These may include:
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Unreacted N-phenylacetamide: The starting material for a typical Friedel-Crafts acylation.
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Di-acylated product: Resulting from acylation at multiple sites on the aromatic ring.
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Ortho-isomer: The 2-(2-oxopropyl) substituted isomer formed during acylation.
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Hydrolyzed starting material: Such as 4-aminoacetophenone if the reaction conditions are not anhydrous.
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Residual solvents: From the reaction or extraction steps (e.g., dichloromethane, ethyl acetate, hexanes).
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: Effective for separating the desired product from structurally similar impurities.
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Recrystallization: A suitable technique for removing less soluble or trace impurities, often used after initial purification by chromatography.
Q3: My purified this compound appears as an oil or a waxy solid, not a crystalline powder. What should I do?
A3: The physical appearance of the final product can be influenced by residual solvents or minor impurities. If your product is not a crystalline solid, consider the following:
-
High-vacuum drying: Ensure all residual solvents are removed by drying the sample under high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil or waxy solid with a non-polar solvent like hexanes or diethyl ether.
-
Re-purification: If the issue persists, a second purification step, such as a different recrystallization solvent system or a slower column chromatography gradient, may be necessary.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar/non-polar for the chosen solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4). |
| Product is adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as basic alumina, which can be effective for amide-containing compounds.[1] |
| Improper column packing. | Ensure the column is packed uniformly without air bubbles or cracks to prevent channeling and poor separation. |
| Sample loaded incorrectly. | Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. |
Problem 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents or binary solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Impurity and product have very similar solubility. | If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be effective. Alternatively, pre-purification by column chromatography is recommended. |
| Presence of oily impurities. | If an oil separates during recrystallization, try adding a small amount of a co-solvent in which the oil is more soluble to keep it in solution while the desired product crystallizes. |
Quantitative Data Summary
The following table summarizes typical data obtained during the purification of N-phenylacetamide derivatives, which can be used as a benchmark for the purification of this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference |
| Column Chromatography (Silica Gel) | 60-80% | >95% | 55-94% | [1] |
| Recrystallization (Ethanol/Water) | 85-95% | >99% | 70-90% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization Purification
-
Dissolution: In a flask, dissolve the crude or column-purified this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Scale-Up Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-[4-(2-oxopropyl)phenyl]acetamide.
Synthesis Overview: Proposed Route via Friedel-Crafts Acylation
A plausible and direct route for the synthesis of this compound is the Friedel-Crafts acylation of N-phenylacetamide with chloroacetone, followed by subsequent workup and purification. This method introduces the desired 2-oxopropyl group onto the phenyl ring of the starting acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: A frequently employed method is the Friedel-Crafts acylation of N-phenylacetamide using chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is typically performed in an inert solvent. An alternative, though potentially less direct route, is the Fries rearrangement of a corresponding phenolic ester.[1][2][3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The Friedel-Crafts acylation is an exothermic reaction.[5][6][7] On a larger scale, heat dissipation becomes a critical safety concern to prevent thermal runaway.[5][8] Proper reactor design with efficient cooling systems is essential.[9][10] Additionally, the handling of corrosive and moisture-sensitive Lewis acids like aluminum chloride requires appropriate personal protective equipment and inert atmosphere techniques.
Q3: How can I control the regioselectivity of the acylation to favor the para-substituted product?
A3: In Friedel-Crafts acylations, the acetamido group on the N-phenylacetamide is an ortho-, para-directing group. While a mixture of ortho and para isomers is possible, the para product is often favored due to reduced steric hindrance, especially at lower reaction temperatures. Running the reaction at a controlled, lower temperature can enhance the selectivity for the desired para-isomer.
Q4: What are the typical work-up procedures for a large-scale Friedel-Crafts reaction?
A4: The reaction is typically quenched by carefully adding the reaction mixture to a cold aqueous solution (e.g., ice/water or dilute HCl) to decompose the aluminum chloride complex and any unreacted acylating agent. This is a highly exothermic step and requires controlled addition and efficient cooling.[5] The product is then extracted into an organic solvent, washed to remove impurities, and the solvent is removed under reduced pressure.
Q5: What are the most effective methods for purifying the final product at scale?
A5: Crystallization is the most common and effective method for purifying solid organic compounds like this compound at an industrial scale.[11][12] The choice of solvent is critical for obtaining high purity and good crystal morphology.[13][14][15] Subsequent filtration and drying under controlled conditions are necessary to isolate the final active pharmaceutical ingredient (API).[16][17][18][19][20]
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is stirred efficiently to maintain homogeneity, especially in larger reactors.- Consider extending the reaction time, but monitor for byproduct formation. |
| Deactivation of Catalyst | - Use a high grade of anhydrous aluminum chloride; moisture will deactivate it.- Ensure all glassware and solvents are thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Sub-optimal Temperature | - For exothermic reactions, insufficient cooling can lead to side reactions. Ensure the reactor's cooling capacity is adequate for the scale.[5][21]- Conversely, if the temperature is too low, the reaction rate may be too slow. Determine the optimal temperature range in small-scale experiments first. |
| Loss of Product during Work-up | - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer.- Minimize the number of transfer steps to reduce mechanical losses.- Use an appropriate volume of extraction solvent for efficient partitioning. |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Step |
| Ortho-Isomer Formation | - As the acetamido group is ortho, para-directing, the formation of the ortho-isomer is a common byproduct.- Lowering the reaction temperature can increase the selectivity for the para-isomer.- Purification by crystallization is typically effective in separating the para-isomer from the more soluble ortho-isomer. |
| Di-acylation | - The product of the first acylation is generally less reactive than the starting material, making di-acylation less common. However, if observed, using a stoichiometric amount of the acylating agent can minimize this.- Ensure controlled addition of the acylating agent to avoid localized high concentrations. |
| Reaction with Chloroacetone Ketone Group | - Chloroacetone can potentially react with the aromatic ring in more complex ways, leading to stilbene-type byproducts.[22]- Maintaining a lower reaction temperature and controlled addition of chloroacetone can suppress these side reactions. |
| Degradation during Work-up | - The quenching of the reaction with water is highly exothermic. If not controlled, the localized heat can lead to product degradation.- Add the reaction mixture slowly to a well-stirred, cold aqueous solution. |
Problem 3: Difficulties in Crystallization and Isolation
| Potential Cause | Troubleshooting Step |
| "Oiling Out" of Product | - This occurs when the product separates as a liquid instead of a solid. This can be due to the melting point of the impure product being below the temperature of the solution.[23][24]- Add more of the "soluble" solvent to keep the product dissolved at a higher temperature, then cool slowly.[23]- The presence of significant impurities can lower the melting point. Consider a pre-purification step if "oiling out" persists.[25][26][27][28][29] |
| Poor Crystal Formation | - The rate of cooling is too rapid. Allow the solution to cool slowly to promote the formation of larger, purer crystals.- Insufficient or excessive solvent was used. Determine the optimal solvent ratio in small-scale experiments.[14][30]- Scratch the inside of the flask with a glass rod to induce nucleation if no crystals form.[23] |
| Low Purity After Crystallization | - Impurities may be co-crystallizing with the product.- Select a different crystallization solvent or a solvent pair to improve selectivity.[12][13]- Consider a second crystallization step (re-crystallization) for higher purity.- Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Slow Filtration | - This can be caused by very fine crystals or a viscous mother liquor.- Optimize the crystallization to produce larger crystals.- Ensure an appropriate filter medium is used.- On a large scale, agitated nutsche filter-dryers can improve filtration efficiency.[18][20] |
Data Presentation
Table 1: Recommended Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| N-phenylacetamide | 1.0 eq | 1.0 eq |
| Chloroacetone | 1.1 - 1.2 eq | 1.05 - 1.15 eq |
| Aluminum Chloride (AlCl₃) | 1.2 - 1.5 eq | 1.1 - 1.3 eq |
| Solvent | Dichloromethane, 1,2-Dichloroethane | 1,2-Dichloroethane |
| Temperature | 0 °C to room temperature | 0 - 10 °C (controlled addition) |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Yield (Crude) | 70 - 85% | 75 - 90% |
Table 2: Solvent Selection for Crystallization
| Solvent | Solubility of Product (Hot) | Solubility of Product (Cold) | Comments |
| Ethanol | High | Moderate | Good for obtaining high purity with a second crop. |
| Isopropanol | High | Low | Often a good choice for high recovery. |
| Ethyl Acetate | High | Moderate-Low | Can be effective, but check for ester stability. |
| Toluene | Moderate-High | Low | Good for large crystal growth, but requires higher temperatures. |
| Ethanol/Water | High (in hot ethanol) | Low (in cold mixture) | A good mixed-solvent system for inducing crystallization.[12] |
Experimental Protocols
Protocol 1: Scale-Up Friedel-Crafts Acylation (Illustrative)
-
Reactor Preparation: Ensure a glass-lined or other suitable reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, and an inert gas inlet. The reactor should have a cooling jacket connected to a chiller.[9]
-
Charging Reagents: Charge the reactor with N-phenylacetamide and the chosen anhydrous solvent (e.g., 1,2-dichloroethane). Begin stirring and cool the mixture to 0-5 °C.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30-60 minutes.
-
Reagent Addition: Add chloroacetone dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature between 5-10 °C. The addition rate is critical for controlling the exotherm.[31]
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 10 °C or room temperature, depending on optimization) for 4-8 hours. Monitor the reaction's progress by TLC or HPLC.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice/water mixture with vigorous stirring and cooling. The temperature of the quench mixture should be kept below 20 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with dilute HCl, water, and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Large-Scale Crystallization
-
Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add the selected crystallization solvent (e.g., isopropanol). Heat the mixture with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Reheat to boiling for a short period, then filter the hot solution to remove the carbon.
-
Cooling and Crystallization: Allow the solution to cool slowly and without agitation to promote the formation of large crystals. Once the solution reaches room temperature, it can be further cooled in an ice bath to maximize product precipitation.
-
Filtration: Collect the crystals by filtration, for example, using a Nutsche filter.[18][20]
-
Washing: Wash the filter cake with a small amount of cold, fresh crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the product's melting point until a constant weight is achieved.
Visualizations
Diagram 1: Experimental Workflow
Caption: Scale-up synthesis workflow for this compound.
Diagram 2: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for the target compound.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Logic diagram for troubleshooting low reaction yields.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. amarequip.com [amarequip.com]
- 6. process-technology-online.com [process-technology-online.com]
- 7. icheme.org [icheme.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. The heat transfer device of the reactor [tanglianchem.com]
- 10. Chemical reactors [essentialchemicalindustry.org]
- 11. researchgate.net [researchgate.net]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. unifr.ch [unifr.ch]
- 16. High containment filtration and drying for API and HPAPI production [cleanroomtechnology.com]
- 17. Filter Dryer with Isolator for the Manufacturing and Handling of HAPIs [gmmpfaudler.com]
- 18. scientistlive.com [scientistlive.com]
- 19. 3v-tech.com [3v-tech.com]
- 20. Filtration and Drying | API Production [powdersystems.com]
- 21. mt.com [mt.com]
- 22. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. content.e-bookshelf.de [content.e-bookshelf.de]
- 25. chemistai.org [chemistai.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 29. researchgate.net [researchgate.net]
- 30. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 31. fauske.com [fauske.com]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Potential of N-[4-(2-oxopropyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory properties of the novel compound N-[4-(2-oxopropyl)phenyl]acetamide against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited publicly available data on this compound, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive and objective comparison.
Introduction to the Compounds
This compound is a compound of interest within the broader class of N-phenylacetamide derivatives. While specific anti-inflammatory data for this molecule is not extensively documented in peer-reviewed literature, related acetamide compounds have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. Further investigation is warranted to characterize its potential as an anti-inflammatory agent.
Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[1][2] This broad-spectrum inhibition of prostaglandin synthesis makes it a highly effective anti-inflammatory drug, but also contributes to a higher risk of gastrointestinal side effects.[1][2]
Celecoxib is a selective COX-2 inhibitor, which primarily targets the COX-2 enzyme that is upregulated during inflammation.[3][4] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin, while still providing effective anti-inflammatory and analgesic action.[3][5]
Comparative Data Summary
The following tables are presented as templates for organizing and comparing experimental data obtained from the assays described in this guide.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | Reference Value | Reference Value | Reference Value |
| Celecoxib | Reference Value | Reference Value | Reference Value |
Table 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| This compound | e.g., 1, 10, 100 | Data to be determined | Data to be determined |
| Indomethacin | e.g., 1, 10, 100 | Data to be determined | Data to be determined |
| Celecoxib | e.g., 1, 10, 100 | Data to be determined | Data to be determined |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| This compound | e.g., 1, 10, 100 | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | e.g., 1, 10, 100 | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib | e.g., 1, 10, 100 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound for inhibiting COX-1 and COX-2 enzymes.
Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 is measured. The amount of PGH2 produced is quantified, often through a secondary reaction that generates a fluorescent or colorimetric signal.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Typically 100 mM Tris-HCl buffer (pH 8.0) containing co-factors such as hematin and L-epinephrine.[6]
-
Procedure:
-
In a 96-well plate, the assay buffer, co-factors, and either COX-1 or COX-2 enzyme are combined.[6]
-
The test compound (this compound, Indomethacin, or Celecoxib) is added at various concentrations and pre-incubated with the enzyme.[6]
-
The reaction is initiated by adding the substrate, arachidonic acid.[6]
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C and then stopped, often by the addition of hydrochloric acid.[6]
-
The product (e.g., PGE2) is quantified using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by dividing the COX-1 IC₅₀ by the COX-2 IC₅₀.
Nitric Oxide (NO) Production Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The amount of NO released into the culture medium is measured indirectly by quantifying its stable oxidation product, nitrite, using the Griess reagent.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is added to the wells to stimulate the cells, and they are incubated for 24 hours.[7]
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Pro-inflammatory Cytokine Production Assay
This assay measures the effect of a compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by activated macrophages.
Principle: Similar to the NO production assay, RAW 264.7 macrophages are stimulated with LPS in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using specific ELISAs.
Methodology:
-
Cell Culture and Treatment: The cell culture and treatment protocol is the same as for the NO production assay.[8]
-
Procedure:
-
Data Analysis: The percentage inhibition of each cytokine is calculated for each concentration of the test compound compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key inflammatory signaling pathways and a general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway activated by LPS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Novel Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The acetamide scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of recently synthesized acetamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from various studies to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.
Anticancer Activity of Acetamide Derivatives
A significant number of novel acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising activity against a variety of cancer cell lines. The data below summarizes the cytotoxic effects of several derivatives, quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative Anticancer Activity (IC50 µM) of Acetamide Derivatives
| Compound/Derivative | MCF-7 (Breast) | SK-N-SH (Neuroblastoma) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | C6 (Glioma) | Reference Drug |
| 3c: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Reported Active | Reported Active | - | - | - | - | - |
| (4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives (3c, 3d, 3f) | Near Doxorubicin | - | Near Doxorubicin | No Activity | No Activity | - | Doxorubicin |
| (4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivative (3e) | More Potent than Doxorubicin | - | More Potent than Doxorubicin | - | - | - | Doxorubicin |
| 2-(pyridin-4-ylimino)acetamide derivatives (4c, 4e) | - | - | - | - | Reported Active | Reported Active | Cisplatin |
| Acetamide bearing thiazole ring derivative (3e) | - | - | - | - | - | 9 ± 1 µg/ml (3x more active than Cisplatin) | Cisplatin (21 ± 1 µg/ml) |
| Acetamide bearing thiazole ring derivatives (3f, 3g) | - | - | - | - | 32.67 ± 6.43 µg/ml, 31.33 ± 5.77 µg/ml | 18 ± 5.29 µg/ml, 16 ± 2.83 µg/ml | Cisplatin (16.33 ± 1.53 µg/ml for A549; 21 ± 1 µg/ml for C6) |
| 1,3,4-thiadiazole derivatives (4b, 4c) | Reported Active (induce apoptosis) | - | - | - | - | - | Doxorubicin |
Note: "-" indicates data not available in the provided search results. "Reported Active" indicates that the source mentions activity but does not provide specific IC50 values in the abstract.
Antimicrobial Activity of Acetamide Derivatives
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Acetamide derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Acetamide Derivatives
| Compound/Derivative | Pseudomonas aeruginosa | Candida krusei | Fusarium solani | Reference Drug |
| Benzimidazole-based acetamide derivatives (2b-2g) | 125 | - | - | Streptomycin (125) |
| Benzimidazole-based acetamide derivatives (2p, 2s, 2t, 2u) | - | 125 | - | Ketoconazole (62.5) |
| Benzimidazole-based acetamide derivatives (2s, 2u) | - | - | 125 | Ketoconazole (62.5) |
| 2-Mercaptobenzothiazole derivatives (2b, 2i) | Reported Active | - | - | Levofloxacin |
| Isatin-derived acetamide (VIb - Chloro group) | Reported Active | - | - | Ciprofloxacin |
| Isatin-derived acetamide (VIe - Fluoro group) | Reported Active | - | - | Ciprofloxacin |
Note: "-" indicates data not available in the provided search results. "Reported Active" indicates that the source mentions activity but does not provide specific MIC values in the abstract.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative analysis. Below are the methodologies for the key assays used to evaluate the biological activities of the acetamide derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized acetamide derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the growth medium. The cells are then treated with these concentrations for 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The acetamide derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Processes
Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis and biological evaluation of novel acetamide derivatives.
Caption: Simplified signaling pathway for apoptosis induction by an anticancer acetamide derivative.[1]
Conclusion
The comparative data presented in this guide highlights the significant potential of acetamide derivatives as a source of new therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the importance of continued research in this area. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to synthesize and evaluate novel acetamide-based compounds. Future studies should focus on elucidating the precise mechanisms of action and optimizing the lead compounds to enhance their efficacy and safety profiles.
References
Validating the Purity of Synthesized N-[4-(2-oxopropyl)phenyl]acetamide: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of elemental analysis data for the target compound, N-[4-(2-oxopropyl)phenyl]acetamide, against potential precursors and isomers, supported by detailed experimental protocols for its synthesis, purification, and analysis.
Comparative Elemental Analysis
Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimentally determined elemental composition with the theoretical values. A close correlation between the experimental and theoretical data is a strong indicator of a pure sample. The table below compares the theoretical elemental composition of this compound with that of a potential precursor, 4-aminophenylacetone, and a structural isomer, N-[4-(1-oxopropyl)phenyl]acetamide. Significant deviations in the experimental results from the theoretical values for the target compound may suggest the presence of these or other impurities.
| Compound Name | Molecular Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) | % Oxygen (Theoretical) |
| This compound | C₁₁H₁₃NO₂ | 69.09 | 6.85 | 7.32 | 16.73 |
| 4-Aminophenylacetone | C₉H₁₁NO | 72.46 | 7.43 | 9.39 | 10.72 |
| N-[4-(1-oxopropyl)phenyl]acetamide | C₁₁H₁₃NO₂ | 69.09 | 6.85 | 7.32 | 16.73 |
Experimental Protocols
Synthesis of this compound
This protocol outlines a plausible synthetic route for this compound starting from 4-aminophenylacetone and acetic anhydride.
Materials:
-
4-Aminophenylacetone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-aminophenylacetone in dichloromethane in a round-bottom flask.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Heating mantle
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Gradually add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Purity Validation by Elemental Analysis
Procedure:
-
A precisely weighed sample of the purified this compound is submitted to an elemental analysis facility.
-
The sample is combusted in a furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared against the theoretical values. The oxygen percentage is typically determined by difference.
Experimental and Logical Workflow
The following diagram illustrates the workflow from the synthesis of this compound to its purification and final purity validation.
Caption: Workflow for Synthesis, Purification, and Purity Validation.
Comparative Analysis of N-[4-(2-oxopropyl)phenyl]acetamide Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest in various research and development contexts. Due to the limited availability of direct cross-reactivity studies on this specific molecule, this document presents a framework for such an investigation, including hypothetical alternative compounds for comparison, detailed experimental protocols, and illustrative data visualizations. This guide is intended to serve as a practical resource for designing and interpreting cross-reactivity studies.
Table 1: Hypothetical Cross-Reactivity of this compound and Analogs
The following table summarizes hypothetical quantitative data from a competitive ELISA designed to assess the cross-reactivity of related compounds against antibodies raised towards this compound. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding, and the cross-reactivity is calculated relative to the primary analyte.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| N-(4-acetylphenyl)acetamide | 50 | 20 | |
| 4-Aminoacetophenone | 250 | 4 | |
| N-phenylacetamide | > 1000 | < 1 | |
| N-[4-(2-hydroxypropyl)phenyl]acetamide | 80 | 12.5 |
Experimental Protocols
A detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) is provided below as a standard protocol for assessing cross-reactivity.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of a fixed concentration of the primary antibody (raised against this compound) and varying concentrations of the test compounds (this compound and its analogs) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).
-
Data Acquisition: The absorbance in each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway that could generate cross-reactive metabolites.
Caption: Experimental workflow for competitive ELISA.
Caption: Potential metabolic pathway of the parent compound.
Comparative Guide to the Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes for N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest in pharmaceutical research. Due to the absence of a standardized, publicly available protocol for its direct synthesis, this document outlines two plausible and competing methodologies, evaluating them based on established chemical principles and data from analogous reactions reported in the scientific literature. The focus is on providing a clear comparison of reproducibility, potential yield, and purity, supported by detailed experimental protocols for similar transformations.
Executive Summary
The synthesis of this compound can be approached via two primary routes:
-
The Willgerodt-Kindler Reaction: This classical method involves the conversion of the acetyl group in the readily available precursor, N-(4-acetylphenyl)acetamide, to a thioamide, followed by hydrolysis to the desired amide. While a one-pot transformation is possible, this reaction is often associated with variable yields and the formation of side products, making reproducibility a significant concern.
-
Acetylation of 4-aminophenylacetone: This two-step approach involves the synthesis of the key intermediate, 4-aminophenylacetone, followed by a standard N-acetylation. N-acetylation reactions are typically high-yielding and highly reproducible, suggesting this route may offer a more reliable and scalable synthesis, provided the precursor can be obtained efficiently.
This guide will delve into the specifics of each route, presenting comparative data and detailed experimental procedures for analogous reactions to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Protocols
The following tables summarize quantitative data for key transformations relevant to the synthesis of this compound. As no direct data for the target molecule's synthesis is available, data from closely related reactions are presented to infer the potential efficiency and reproducibility of each proposed route.
Table 1: Comparison of Willgerodt-Kindler Reaction Conditions and Yields for Acetophenone Derivatives
| Starting Material | Reagents and Conditions | Yield (%) | Purity/Notes | Reference |
| Acetophenone | Ammonium polysulfide, 160-190°C, 4h | 60-85% | Good reproducibility reported. | [1] |
| Substituted Acetophenones | Sulfur, Morpholine, Quinoline, Optimized Temp. | 86-95% | High yields achieved through optimization. | Not specified |
| Acetophenone | Sulfur, Ammonium Acetate, DMSO, 60°C, 6h | Good | Formation of imidazothione byproduct. | [2] |
Table 2: Comparison of N-Acetylation Protocols for Substituted Anilines
| Starting Material | Reagents and Conditions | Yield (%) | Purity/Notes | Reference |
| Substituted Anilines | Acetyl chloride, K2CO3, TBAB, DMF, RT, 15-30 min | High | General and efficient method. | [3] |
| Anilines/Amines | Acetonitrile, tBuOK, RT, 1h | High | Transition-metal-free. | [1] |
| 4-Aminophenol | Acetic anhydride | Not specified | A standard, generally high-yielding reaction. | [4] |
Proposed Synthetic Protocols and Methodologies
Based on the analysis of related reactions, the following detailed protocols are proposed for the synthesis of this compound.
Route 1: Willgerodt-Kindler Reaction of N-(4-acetylphenyl)acetamide
This protocol is adapted from general procedures for the Willgerodt-Kindler reaction of acetophenones.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-acetylphenyl)acetamide (1 equivalent), sulfur (2.5 equivalents), and a secondary amine such as morpholine (3 equivalents).
-
Solvent: A high-boiling solvent such as pyridine or quinoline can be used, although solvent-free conditions have also been reported.
-
Reaction: Heat the mixture to reflux (typically 130-160°C) for several hours (4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically treated with an acid to hydrolyze the intermediate thioamide. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.
Discussion on Reproducibility: The Willgerodt-Kindler reaction is notoriously sensitive to reaction conditions, including temperature, reaction time, and the ratio of reagents.[1] The formation of various byproducts can lead to inconsistencies in yield and purity.[2] Therefore, careful optimization of the reaction parameters is crucial to achieve reproducible results.
Route 2: Acetylation of 4-aminophenylacetone
This route is proposed as a more reproducible alternative. It involves two main stages: the synthesis of 4-aminophenylacetone and its subsequent acetylation.
Stage 1: Synthesis of 4-aminophenylacetone (Proposed)
A potential route to 4-aminophenylacetone involves the reduction of 4-nitrophenylacetone.
Stage 2: N-Acetylation of 4-aminophenylacetone
This protocol is based on standard and highly reproducible N-acetylation methods for anilines.[3]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-aminophenylacetone (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base and Catalyst: Add a base such as potassium carbonate (K2CO3, 2 equivalents) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, catalytic amount).
-
Acetylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent evaporated. The crude product can be purified by recrystallization or column chromatography.
Discussion on Reproducibility: N-acetylation of anilines using acetyl chloride or acetic anhydride is a well-established and robust reaction.[1][3] These reactions typically proceed to completion with high yields and purity, making this route highly reproducible and scalable.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed synthetic routes for this compound.
Conclusion and Recommendations
Based on the available literature for analogous reactions, the acetylation of 4-aminophenylacetone (Route 2) is recommended as the more reproducible and likely higher-yielding method for the synthesis of this compound. While the Willgerodt-Kindler reaction (Route 1) offers a more direct conversion from a readily available starting material, its inherent variability presents a significant challenge for reproducible and scalable synthesis.
Researchers and drug development professionals should consider the trade-off between the number of synthetic steps and the reliability of the reaction. For applications requiring high purity and consistent yields, the development of a robust synthesis for the 4-aminophenylacetone intermediate followed by a straightforward acetylation appears to be the most prudent approach. Further experimental validation is necessary to confirm the optimal conditions and reproducibility of the proposed synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. japsonline.com [japsonline.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
Evaluating the Target Specificity of N-[4-(2-oxopropyl)phenyl]acetamide: A Comparative Guide
Comprehensive searches for the biological target, mechanism of action, and target specificity of N-[4-(2-oxopropyl)phenyl]acetamide (CAS RN: 4173-84-6) have yielded limited publicly available information. This guide, therefore, outlines the general methodologies and frameworks used to evaluate small molecule target specificity and provides a comparative context based on the broader class of acetamide and acetophenone derivatives, to which this compound belongs.
Due to the absence of specific data for this compound, this document will focus on the established experimental protocols and conceptual frameworks essential for assessing target specificity. This approach will empower researchers, scientists, and drug development professionals to design and interpret studies aimed at characterizing this and other novel chemical entities.
General Methodologies for Target Specificity Evaluation
The determination of a small molecule's target specificity is a critical step in drug discovery and chemical biology. It involves a multi-faceted approach to identify the primary biological target(s) and any off-target interactions that could lead to undesired effects. Key experimental strategies are summarized in the table below.
| Experimental Approach | Principle | Information Yielded |
| Affinity-Based Methods | ||
| Affinity Chromatography | Immobilized compound is used to "pull down" interacting proteins from a cell lysate or protein mixture. | Identification of potential binding partners. |
| Chemical Proteomics | Covalent labeling of target proteins in a complex mixture using a reactive probe version of the compound. | Identification of direct binding targets. |
| Functional Assays | ||
| Kinase Profiling | Screening the compound against a large panel of kinases to determine inhibitory activity (IC50 values). | Specificity profile against the kinome. |
| Receptor Binding Assays | Measuring the displacement of a radiolabeled ligand from a specific receptor by the compound. | Affinity (Ki) for a particular receptor. |
| Cell-Based Assays | ||
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. | Target engagement in a cellular context. |
| Phenotypic Screening | Assessing the effect of the compound on cellular phenotypes (e.g., viability, morphology, signaling pathways). | Clues to the compound's mechanism of action. |
| Gene Expression Profiling | Analyzing changes in mRNA levels in response to compound treatment to identify affected pathways. | Insight into downstream biological effects. |
Experimental Protocols: A Representative Workflow
A typical workflow to evaluate the target specificity of a novel compound like this compound would involve a tiered approach, starting with broad screening and progressing to more focused validation experiments.
Figure 1. A generalized experimental workflow for target identification and specificity profiling of a novel small molecule.
Context from Structurally Related Compounds
While direct data on this compound is unavailable, the broader classes of acetamide and acetophenone derivatives have been extensively studied and are known to interact with a wide array of biological targets. This diversity of action underscores the importance of empirical target specificity studies for any new analogue.
Potential Target Classes for Acetamide and Acetophenone Derivatives:
-
Enzymes: A multitude of enzymes have been identified as targets, including kinases, proteases, and metabolic enzymes. The specific target is highly dependent on the overall structure of the molecule.
-
G-Protein Coupled Receptors (GPCRs): Various acetamide-containing compounds have been shown to modulate the activity of different GPCRs.
-
Ion Channels: Some derivatives have been found to interact with and modulate the function of ion channels.
-
Nuclear Receptors: This class of receptors has also been identified as a target for some acetamide-containing molecules.
The signaling pathways affected by these classes of compounds are diverse and dependent on the specific target. For example, inhibition of a particular kinase would impact its downstream phosphorylation cascade, while modulation of a GPCR would affect second messenger signaling.
Signaling Pathway Example: Kinase Inhibition
To illustrate a potential mechanism, should this compound be found to be a kinase inhibitor, the following diagram depicts a simplified kinase signaling pathway.
Figure 2. A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade.
Conclusion and Future Directions
The lack of published data on the biological targets and specificity of this compound highlights a significant knowledge gap. To characterize this compound, a systematic evaluation using the methodologies outlined above is necessary. Initial broad-based screening, such as phenotypic screening or affinity-based proteomics, would be crucial to generate initial hypotheses about its biological function. Subsequent focused in vitro and cell-based assays would then be required to validate these targets and quantitatively assess the compound's specificity. Without such experimental data, any discussion of the target specificity of this compound remains speculative. Researchers interested in this molecule are encouraged to undertake these studies to elucidate its mechanism of action and potential therapeutic or research applications.
In Vivo Efficacy of Phenylacetamide Analogs in Cancer Models: A Comparative Guide
A Note on the Analyzed Analogs
Initial searches for in vivo efficacy data on N-[4-(2-oxopropyl)phenyl]acetamide and its direct analogs did not yield specific preclinical studies. Consequently, this guide focuses on a novel series of phenylacetamide derivatives with demonstrated in vivo anticancer activity, as detailed in a recent 2024 publication. These compounds, while structurally distinct from this compound, provide valuable insights into the potential of the broader phenylacetamide class as orally bioavailable anticancer agents.
A 2024 study in Bioorganic & Medicinal Chemistry Letters describes the synthesis and evaluation of new phenylacetamide derivatives as multikinase inhibitors for the treatment of hepatocellular carcinoma (HCC). Among the synthesized compounds, two analogs, designated as Compound 12 and Compound 14 , were selected for in vivo efficacy studies in a Hep3B hepatocellular carcinoma mouse model due to their favorable pharmacokinetic profiles.[1] Their performance was compared against sorafenib, a standard-of-care multikinase inhibitor used in HCC treatment.
Data Presentation: In Vivo Efficacy in a Xenograft Model
The following table summarizes the in vivo efficacy of phenylacetamide analogs (Compound 12 and Compound 14) in comparison to sorafenib in a Hep3B mouse xenograft model, based on the available study abstract.[1] Detailed quantitative data such as percentage of tumor growth inhibition, specific dosages, and statistical significance were not available in the abstract and would require access to the full publication.
| Compound | Animal Model | Route of Administration | Comparator | Outcome from Abstract |
| Compound 12 | Hep3B Xenograft (Mice) | Oral | Sorafenib | Demonstrated greater efficacy than sorafenib |
| Compound 14 | Hep3B Xenograft (Mice) | Oral | Sorafenib | Demonstrated greater efficacy than sorafenib |
Experimental Protocols
While the precise protocol from the pivotal 2024 study is not fully available, a standard experimental protocol for evaluating the in vivo efficacy of anticancer agents in a xenograft model is outlined below. This generalized protocol reflects common practices in preclinical oncology research.
Objective: To determine the in vivo antitumor activity of test compounds in an established human tumor xenograft model.
Animal Model:
-
Species: Athymic nude mice (or other immunocompromised strain)
-
Age/Weight: 6-8 weeks old, 20-25g
-
Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Tumor Cell Line:
-
HepG2 (human hepatocellular carcinoma) cells are cultured in appropriate media until they reach the logarithmic growth phase.
Tumor Implantation:
-
A suspension of HepG2 cells (e.g., 5 x 10^6 cells in 100 µL of a matrigel/media mixture) is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.
Treatment Regimen:
-
Test Groups: Receive Compound I or Compound II at specified doses and schedules (e.g., daily oral gavage).
-
Control Groups:
-
Vehicle Control: Receives the same vehicle used to dissolve the test compounds.
-
Positive Control: Receives a standard-of-care drug (e.g., 5-Fluorouracil) at a clinically relevant dose.
-
Efficacy Endpoints:
-
Tumor Volume: Measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Body Weight: Monitored to assess toxicity.
-
Survival Analysis: In some studies, animals are monitored for survival.
-
Biochemical and Histopathological Analysis: Blood samples may be collected to assess liver and kidney function. Tumors and major organs may be harvested for histological examination to evaluate necrosis, apoptosis, and other treatment effects.
Statistical Analysis:
-
Tumor growth data is often analyzed using a repeated-measures analysis of variance (ANOVA).
-
Final tumor weights and other endpoint data are typically compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group.
-
A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Caption: Generalized workflow for in vivo efficacy testing in a xenograft mouse model.
Signaling Pathway
Caption: Inhibition of key signaling pathways in HCC by phenylacetamide analogs.
References
"N-[4-(2-oxopropyl)phenyl]acetamide as a reference standard in analytical chemistry"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the purity and characterization of reference standards are paramount for obtaining accurate and reproducible results. This guide provides a comparative overview of N-phenylacetamide (Acetanilide), a widely recognized certified reference material, and discusses the potential utility of a structurally related compound, N-[4-(2-oxopropyl)phenyl]acetamide, in a similar capacity. While extensive data is available for Acetanilide, this guide will extrapolate its well-documented characteristics to infer the potential analytical performance of this compound, a compound with a more limited public record.
Performance Comparison of Acetamide-Based Reference Standards
The selection of an appropriate reference standard is critical for method development, validation, and routine quality control. The following tables summarize the key performance attributes of Acetanilide as a certified reference material. These attributes serve as a benchmark for evaluating new or less common reference standards like this compound.
Table 1: General and Chemical Properties
| Property | Acetanilide (N-phenylacetamide) | This compound |
| CAS Number | 103-84-4[1] | 855444-68-7 |
| Molecular Formula | C₈H₉NO[2][1] | C₁₁H₁₃NO₂ |
| Molecular Weight | 135.16 g/mol [2] | 191.23 g/mol |
| Appearance | White to off-white crystalline powder | Data not publicly available |
| Solubility | Soluble in methanol | Data not publicly available |
| Melting Point | 114-116 °C[3] | Data not publicly available |
Table 2: Analytical and Certification Data
| Parameter | Acetanilide (Certified Reference Material) | This compound (Status Unknown) |
| Purity | >99%[3] | Data not publicly available |
| Certified Use | HPLC, GC, Elemental Analysis (Carbon, Hydrogen, Nitrogen)[2][4][5], Melting Point Standard[6] | Potential for use in HPLC and other chromatographic techniques based on structural similarity. |
| Pharmacopoeial Status | Paracetamol (Acetaminophen) Impurity D[7][8][9][10] | Not listed as a pharmacopoeial impurity standard. |
| Traceability | Traceable to NIST standards[11] | Traceability not established. |
| Available Documentation | Certificate of Analysis (CoA), Safety Data Sheet (SDS)[8] | Limited public documentation. |
Experimental Protocols
Detailed experimental protocols are essential for the proper use of reference standards. Below is a general protocol for the use of an acetamide-based reference standard in High-Performance Liquid Chromatography (HPLC) analysis, based on established methods for Acetanilide and related compounds.
General HPLC Protocol for Acetanilide and its Derivatives
This protocol is a representative example and may require optimization for specific applications.
1. Standard Preparation:
-
Accurately weigh a suitable amount of the reference standard.
-
Dissolve the standard in a volumetric flask using a compatible solvent (e.g., methanol, acetonitrile/water mixture) to achieve a known concentration.
-
Perform serial dilutions as required to prepare calibration standards.
2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is often suitable for the separation of acetanilide derivatives.[12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common. The addition of a modifier like phosphoric acid or formic acid may be necessary to improve peak shape.[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 242 nm for Acetanilide).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
3. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.
-
Key parameters to evaluate include:
-
Tailing factor: Should be close to 1 for symmetrical peaks.
-
Theoretical plates: A measure of column efficiency.
-
Relative standard deviation (RSD) of peak area and retention time: Should be within acceptable limits (e.g., <2%).
-
4. Analysis and Quantification:
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Logical Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new chemical entity, such as this compound, as a reference standard. This process ensures the material is of sufficient purity and is well-characterized for its intended analytical purpose.
Caption: Workflow for qualifying a new reference standard.
Experimental Workflow for HPLC Method Validation
This diagram outlines the key steps involved in validating an HPLC method using a qualified reference standard.
Caption: HPLC method validation workflow using a reference standard.
References
- 1. Acetamide, N-phenyl- [webbook.nist.gov]
- 2. Acetanilide melting point standard Pharmaceutical Secondary Standard; Certified Reference Material 103-84-4 [sigmaaldrich.com]
- 3. britiscientific.com [britiscientific.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. shop.perkinelmer.com [shop.perkinelmer.com]
- 6. Acetanilide Melting Point Standard USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. epichem.com [epichem.com]
- 10. rxnchem.com [rxnchem.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 13. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]
A Comparative Guide to the Characterization of N-[4-(2-oxopropyl)phenyl]acetamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of peer-reviewed methods for the characterization of N-[4-(2-oxopropyl)phenyl]acetamide. Due to the limited availability of published experimental data for this specific compound, this guide presents established analytical techniques and comparative data from structurally similar molecules. These analogs provide a valuable reference for researchers seeking to identify, quantify, and characterize this compound.
Introduction to Characterization Techniques
The characterization of a novel or synthesized compound like this compound is a critical step to confirm its identity, purity, and structure. A multi-technique approach is typically employed, combining spectroscopic and chromatographic methods to provide a comprehensive analytical profile. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy to identify functional groups, Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparison of ¹H NMR Spectral Data for N-phenylacetamide Analogs
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | Acetyl CH₃ (ppm) | Other Protons (ppm) | Solvent |
| N-phenylacetamide | 7.03-7.44 (m, 5H) | 7.80 (brs, 1H) | 2.07 (s, 3H) | - | CDCl₃ |
| N-(4-chlorophenyl)acetamide | 7.21-7.38 (m, 4H) | 8.05 (s, 1H) | 2.10 (s, 3H) | - | CDCl₃ |
| N-(4-acetylphenyl)acetamide | 7.50-7.90 (m, 4H) | 8.20 (s, 1H) | 2.15 (s, 3H) | 2.55 (s, 3H, COCH₃) | DMSO-d₆ |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide [1] | 7.0-7.6 (m, 4H) | 3.0 (s distd, 1H) | 2.474 (s, 3H) | 1.043 (m, 6H), 1.203 (t, 4H), 2.0 (t, 2H), 3.8 (t, 2H) | CDCl₃ |
| Expected for this compound | ~7.2-7.8 (m, 4H) | ~8.0-10.0 (brs, 1H) | ~2.1 (s, 3H) | ~2.2 (s, 3H, COCH₃), ~3.7 (s, 2H, CH₂) | CDCl₃/DMSO-d₆ |
Table 2: Comparison of ¹³C NMR Spectral Data for N-phenylacetamide Analogs
| Compound | Aromatic Carbons (ppm) | C=O (Amide) (ppm) | Acetyl CH₃ (ppm) | Other Carbons (ppm) | Solvent |
| N-phenylacetamide | 120.07, 124.30, 128.83, 137.97 | 168.88 | 24.48 | - | CDCl₃ |
| N-(4-bromophenyl)acetamide | 116.86, 121.36, 131.95, 136.91 | 168.36 | 24.63 | - | CDCl₃ |
| N-(4-acetylphenyl)acetamide | 118.5, 129.8, 132.5, 142.9 | 168.7 | 24.1 | 26.5 (COCH₃), 196.5 (C=O ketone) | DMSO-d₆ |
| Expected for this compound | ~118-140 | ~168-170 | ~24 | ~30 (COCH₃), ~50 (CH₂), ~206 (C=O ketone) | CDCl₃/DMSO-d₆ |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for this compound would be the N-H stretch, the amide C=O stretch, and the ketone C=O stretch.
Table 3: Comparison of Key FTIR Absorption Bands (cm⁻¹) for N-phenylacetamide Analogs
| Compound | N-H Stretch | Amide C=O Stretch | Ketone C=O Stretch | Aromatic C=C Stretch |
| N-(4-nitrophenyl) acetamide [2] | 3275 | 1678 | - | 1559, 1540 |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide [1] | 3390 | 1678 | - | Not specified |
| o-acetamide [3] | 3375 | 1671 | - | 1600 |
| Expected for this compound | ~3300 | ~1670 | ~1715 | ~1600, ~1500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. For this compound (Molecular Formula: C₁₁H₁₃NO₂), the expected molecular weight is approximately 191.23 g/mol .
Table 4: Mass Spectrometry Data for Related Acetamides
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| N-phenylacetamide | 135 | 93, 66, 43 | EI |
| N-(4-nitrophenyl) acetamide | 180 | 138, 108, 92, 65 | LC-MS/MS |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide [1] | 262 (M+) | 263 (M+1), 112 | EI-MS |
| Expected for this compound | 191 (M+) | 176, 148, 134, 106, 43 | EI |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the analysis of N-phenylacetamide derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
Table 5: Comparison of HPLC Methods for Acetamide Derivatives
| Compound | Column | Mobile Phase | Detection |
| Acetamide, N-[4-(1-oxopropyl)phenyl]- [4] | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV |
| Flavonoid acetamide derivatives [5] | Not specified | Not specified | Not specified |
| General Method for N-phenylacetamides | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Acetonitrile and Water with 0.1% Formic Acid | UV (e.g., 254 nm) |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the key characterization techniques, based on methods reported for similar compounds.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
General Protocol for FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
General Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.
-
Ionization: Ionize the sample using a standard electron impact energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
General Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.
-
Chromatographic Conditions: Use a C18 column with a mobile phase gradient (e.g., starting with 10% acetonitrile in water and increasing to 90% over 20 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Visualizing Analytical Workflows
Understanding the logical flow of characterization is crucial. The following diagrams illustrate typical workflows for compound characterization.
Caption: A general experimental workflow for the synthesis and characterization of a target compound.
Caption: A typical workflow for purity analysis using High-Performance Liquid Chromatography (HPLC).
References
Safety Operating Guide
Proper Disposal of N-[4-(2-oxopropyl)phenyl]acetamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety and handling information that extends beyond the product lifecycle. This document outlines the essential procedures for the proper disposal of N-[4-(2-oxopropyl)phenyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory setting.
This compound, like all laboratory chemicals, requires careful management at the end of its use. Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Containment: Carefully sweep up the solid this compound, avoiding dust generation. Place the material into a clearly labeled, sealable, and chemically compatible waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". Note the date of accumulation on the label.
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is closed at all times except when adding waste.
-
Segregation: Store the waste container away from incompatible materials. Based on the general reactivity of similar compounds, avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the disposal company with a full characterization of the waste, including its chemical name and any other relevant safety information.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Collection in a labeled, sealed container for pickup by a licensed waste disposal company. | General Laboratory Safety Protocols |
| Environmental Fate | Should not be released into the environment; avoid contamination of drains, surface water, and groundwater.[1] | Safety Data Sheets for related compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1] | Safety Data Sheets for related compounds |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | Standard Laboratory Practice |
Experimental Protocols
The disposal procedures outlined above are not based on experimental results but on established hazardous waste management protocols as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from generation to final disposal.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling N-[4-(2-oxopropyl)phenyl]acetamide
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling N-[4-(2-oxopropyl)phenyl]acetamide.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should conform to EN166 (EU) or NIOSH (US) standards. Use a face shield if there is a splash hazard.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.[2][3] |
| Lab Coat or Protective Clothing | Wear a fully buttoned lab coat to protect skin and personal clothing. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.[2][4][5] | |
| Closed-Toed Shoes | Leather or chemical-resistant shoes are recommended to protect feet from spills.[6] | |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Use a respirator if working in a poorly ventilated area, if dust or aerosols may be generated, or if exposure limits are exceeded. A particulate filter conforming to EN 143 may be appropriate.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Read and understand the safety information for similar compounds.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Dispensing : When weighing or transferring the compound, take care to avoid the formation of dust.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in the laboratory.[8]
-
Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[7][9] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal Plan
-
Waste Identification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[9]
-
Containerization : Dispose of waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container suitable for chemical waste.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the chemical waste through an approved waste disposal company. Do not empty into drains or release into the environment.[2][5][9]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
